molecular formula C9H7ClN2O B576197 4-Chloro-5-methoxyquinazoline CAS No. 179246-14-1

4-Chloro-5-methoxyquinazoline

Cat. No.: B576197
CAS No.: 179246-14-1
M. Wt: 194.618
InChI Key: QKJXAHJHTGXCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxyquinazoline is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in the synthesis of novel quinazoline-based analogues, a privileged scaffold in anticancer agent development . The chloro and methoxy substituents at the 4- and 5-positions of the quinazoline ring system make this compound a strategic building block for further functionalization, particularly through nucleophilic aromatic substitution reactions . Researchers utilize this compound to rapidly generate diverse libraries of 4-anilinoquinazoline derivatives, which are investigated as potential inhibitors of receptor tyrosine kinases (RTKs) expressed by malignant tumors, such as the epidermal growth factor receptor (EGFR) . These kinases play a critical role in cellular proliferation and survival, making them prominent targets in oncology research. The synthetic utility of this compound is enhanced by its compatibility with modern synthetic techniques, including efficient microwave-mediated N-arylation, allowing for the rapid construction of complex target molecules for biological screening . Preliminary screening of compounds synthesized from this intermediate has shown promising antiproliferative properties against various human tumor cell lines, underscoring its significant value in early-stage anticancer research and hit-to-lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJXAHJHTGXCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702240
Record name 4-Chloro-5-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-14-1
Record name 4-Chloro-5-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-5-methoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of 5-methoxyquinazolin-4(3H)-one, followed by a chlorination reaction. This document details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the cyclization of 2-amino-6-methoxybenzoic acid with formamide to yield 5-methoxyquinazolin-4(3H)-one. The subsequent and final step is the chlorination of the quinazolinone intermediate, typically employing phosphorus oxychloride (POCl₃), to afford the desired this compound.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-amino-6-methoxybenzoic_acid 2-amino-6-methoxybenzoic acid 5-methoxyquinazolin-4(3H)-one 5-methoxyquinazolin-4(3H)-one 2-amino-6-methoxybenzoic_acid->5-methoxyquinazolin-4(3H)-one Heat formamide Formamide formamide->5-methoxyquinazolin-4(3H)-one This compound This compound 5-methoxyquinazolin-4(3H)-one->this compound Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->this compound

A high-level overview of the two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and represent a viable route to this compound.

Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

This procedure details the cyclization of 2-amino-6-methoxybenzoic acid with formamide.

Materials:

  • 2-amino-6-methoxybenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

  • Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

  • The precipitate is collected by filtration and washed with cold water to remove residual formamide.

  • The crude product is then dried. For enhanced purity, recrystallization from a suitable solvent such as ethanol or methanol can be performed to yield 5-methoxyquinazolin-4(3H)-one as a crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 5-methoxyquinazolin-4(3H)-one using phosphorus oxychloride.

Materials:

  • 5-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium bicarbonate solution (aqueous)

  • Ethyl acetate

Procedure:

  • 5-methoxyquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.[1]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The acidic mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Step Reactants Reagents/Solvents Temperature Reaction Time Yield
1 2-amino-6-methoxybenzoic acidFormamide140-160 °C4-8 hoursHigh
2 5-methoxyquinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)Reflux2-6 hoursGood to High
Compound Molecular Formula Molecular Weight Appearance Key Spectroscopic Data
5-methoxyquinazolin-4(3H)-oneC₉H₈N₂O₂176.17 g/mol Crystalline solidExpected ¹H NMR signals for aromatic and methoxy protons.
This compoundC₉H₇ClN₂O194.62 g/mol SolidExpected ¹H NMR signals for aromatic and methoxy protons; absence of N-H proton signal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one cluster_step2 Step 2: Synthesis of this compound A Mix 2-amino-6-methoxybenzoic acid and Formamide B Heat reaction mixture A->B C Cool to room temperature B->C D Filter and wash with cold water C->D E Dry and recrystallize D->E F Obtain pure 5-methoxyquinazolin-4(3H)-one E->F G Suspend 5-methoxyquinazolin-4(3H)-one in POCl₃ F->G Intermediate Product H Reflux the mixture G->H I Remove excess POCl₃ under reduced pressure H->I J Quench with ice-water I->J K Neutralize with NaHCO₃ solution J->K L Extract with ethyl acetate K->L M Dry and concentrate organic phase L->M N Purify by column chromatography M->N O Obtain pure this compound N->O

A detailed workflow for the synthesis of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical framework for the synthesis of this compound. The provided protocols and data serve as a valuable resource for the laboratory-scale preparation of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxyquinazoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a quinazoline derivative, it belongs to a class of compounds known for their broad range of biological activities, frequently serving as a scaffold in the development of targeted therapeutics. The strategic placement of a chloro group at the 4-position and a methoxy group at the 5-position imparts specific physicochemical characteristics that are crucial for its reactivity and potential as a drug candidate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling pathways based on the established activities of analogous structures.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolism. While experimental data for this compound is not extensively available in public literature, the following table summarizes known and predicted values.

PropertyValueSource
Molecular Formula C₉H₇ClN₂OPubChem[1]
Molecular Weight 194.62 g/mol PubChem[1]
Predicted XlogP 2.5PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available

Note: The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound.

Potential Biological Activity and Signaling Pathway Involvement

Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug development.[2][3][4] Specifically, the quinazoline scaffold is a key feature in many approved and investigational inhibitors of the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway.[5][6][7][8][9][10][11][12][13][14]

Given the structural similarities of this compound to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more of these signaling pathways, which are critical for cell proliferation, survival, and angiogenesis. The chloro-substituent at the 4-position is a key reactive site, often facilitating covalent binding to the target kinase.

Below is a conceptual diagram illustrating the potential points of intervention for a quinazoline-based inhibitor within the interconnected EGFR and PI3K/Akt/mTOR signaling pathways.

G Potential Signaling Pathway Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds VEGFR VEGFR Growth_Factor->VEGFR Binds PI3K PI3K EGFR->PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->PI3K

Caption: Hypothesized inhibition of key signaling nodes by this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties and for the synthesis of novel compounds.

Synthesis of this compound

The following protocol outlines a plausible synthetic route for this compound, adapted from general methods for quinazoline synthesis.

G Start 2-Amino-6-methoxybenzoic acid Step1 Reaction with Formamide Start->Step1 Intermediate 5-Methoxyquinazolin-4(3H)-one Step1->Intermediate Step2 Chlorination with POCl₃ Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Amino-6-methoxybenzoic acid

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 5-Methoxyquinazolin-4(3H)-one:

    • A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated at 180-190 °C for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

  • Synthesis of this compound:

    • A mixture of 5-methoxyquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) in anhydrous toluene is refluxed for 3-5 hours.

    • The reaction is monitored by TLC.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized with a saturated NaHCO₃ solution.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a classical approach for the experimental determination of logP.

Materials:

  • This compound

  • n-Octanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Phases:

    • n-Octanol is pre-saturated with the phosphate buffer.

    • The phosphate buffer is pre-saturated with n-octanol.

  • Partitioning:

    • A known concentration of this compound is dissolved in the pre-saturated n-octanol.

    • An equal volume of the pre-saturated phosphate buffer is added to the octanol solution in a sealed container.

    • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Analysis:

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors for oncology. While there is a need for more extensive experimental characterization of its physicochemical properties, its structural features suggest a favorable profile for further investigation. The protocols outlined in this guide provide a framework for the synthesis and evaluation of this promising molecule, paving the way for future research into its biological activities and therapeutic applications.

References

In-Depth Technical Guide: 4-Chloro-5-methoxyquinazoline (CAS: 179246-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxyquinazoline, a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details its chemical and physical properties, synthesis, reactivity, and its application in the development of potent inhibitors of key signaling pathways implicated in cancer.

Chemical and Physical Properties

This compound is a substituted quinazoline derivative that serves as a crucial intermediate in medicinal chemistry. Its reactivity is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 179246-14-1[1]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Appearance Typically a crystalline solid
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Melting Point No data available
Boiling Point No data available
SMILES COc1cccc2c1c(ncn2)Cl

Synthesis

The synthesis of this compound typically originates from appropriately substituted anthranilic acid derivatives. The general strategy involves the formation of the quinazolinone ring system followed by chlorination.

General Synthetic Workflow:

The synthesis generally follows a two-step process:

  • Cyclization: Reaction of a 2-amino-6-methoxybenzoic acid derivative with a formamide equivalent to construct the 5-methoxyquinazolin-4(3H)-one core.

  • Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

G A 2-Amino-6-methoxybenzoic Acid Derivative C 5-Methoxyquinazolin-4(3H)-one A->C Cyclization B Formamide Equivalent B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl₃) D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from Substituted Anthranilic Acid (General Procedure)

  • Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated at 130-140°C for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

  • Step 2: Synthesis of this compound 5-Methoxyquinazolin-4(3H)-one is suspended in a suitable solvent like toluene, and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added. A catalytic amount of dimethylformamide (DMF) may be used to facilitate the reaction. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position.[3] This allows for the facile introduction of various amine-containing fragments, a key step in the synthesis of a wide range of kinase inhibitors.

G A This compound C 4-Amino-5-methoxyquinazoline Derivative A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophilic Amine (R-NH₂) B->C D Base (e.g., DIPEA, Pyridine) D->C E Solvent (e.g., Isopropanol, Dioxane) E->C

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (General Procedure)

This protocol is adapted from the synthesis of Erlotinib, a well-known EGFR inhibitor.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 3-ethynylaniline)

    • Isopropanol or another suitable protic solvent

    • A suitable base (e.g., pyridine, N,N-diisopropylethylamine - DIPEA)

  • Procedure:

    • To a suspension of this compound (1.0 equivalent) in isopropanol, add the substituted aniline (1.0-1.2 equivalents).

    • The reaction mixture is heated to reflux (typically around 80-90°C) and stirred for several hours under an inert atmosphere (e.g., nitrogen).

    • The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.

    • If a precipitate forms, it is collected by filtration and washed with cold isopropanol.

    • If no precipitate forms, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 4-anilino-5-methoxyquinazoline derivative.

Biological Activity: Targeting Kinase Signaling Pathways

4-Anilinoquinazoline derivatives are a well-established class of tyrosine kinase inhibitors (TKIs). They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, while the aniline moiety provides crucial interactions that determine the inhibitor's potency and selectivity.

Many inhibitors synthesized from chloroquinazoline precursors target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (EGFR/VEGFR) Receptor Tyrosine Kinase (EGFR/VEGFR) Growth Factor->Receptor Tyrosine Kinase (EGFR/VEGFR) Kinase Domain Kinase Domain Receptor Tyrosine Kinase (EGFR/VEGFR)->Kinase Domain Dimerization & Activation ATP ATP ATP->Kinase Domain Phosphorylated Substrate Phosphorylated Substrate Kinase Domain->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Kinase Domain Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Downstream Signaling->Cell Proliferation, Angiogenesis, Survival 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline Inhibitor->Kinase Domain ATP Competition

Caption: Mechanism of action of 4-anilinoquinazoline-based kinase inhibitors.

Table 2: Examples of Quinazoline-Based Kinase Inhibitors and their Biological Activity

Compound Class/ExampleTarget Kinase(s)IC₅₀ Value(s)Reference
6,7-Dimethoxy-4-anilinoquinazoline derivativesVEGFR-20.016 µM (for a methylbenzamide derivative)[4]
5-Anilino-8-nitroquinazoline derivativesEGFR12 nM[5]
2, 4, and 6 substituted quinazolinesCDK20.6 µM[5]
Piperazine quinazoline-based derivativeCDK-40.007 µM[5]
Quinazoline-indazole hybridVEGFR-25.4 nM[5]
2-Arylbenzimidazole-thioquinazolin-4(3H)-onesVEGFR-2, BRAF6.10 µM (VEGFR-2), 2.50 µM (BRAFV600E)[4]
Quinazolinone N-acetohydrazidesVEGFR-2, FGFR-10.29 µM (VEGFR-2), 0.35 µM (FGFR-1)[4]
4,6-Disubstituted quinazoline derivativesPI3K0.51 µM (HCT-116), 2.10 µM (MCF-7)
6,7-Disubstituted-4-(arylamino) quinazoline derivativeEGFR2.1 nM

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. Its key feature is the reactive 4-chloro group, which allows for the straightforward introduction of diverse functionalities through nucleophilic aromatic substitution. This guide provides researchers and drug development professionals with essential technical information to effectively utilize this compound in their research and development endeavors.

References

Spectral Data Analysis of 4-Chloro-5-methoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the novel compound 4-Chloro-5-methoxyquinazoline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative analysis with structurally similar compounds to offer a robust predictive framework. The information herein is intended to guide researchers in the identification, characterization, and further development of this and related quinazoline derivatives.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of analogous compounds, including 4-methoxyquinazoline, and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.80s-
H-6~7.55t~8.0
H-7~7.10d~8.0
H-8~7.70d~8.0
-OCH₃~4.05s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155.0
C-4~160.0
C-4a~118.0
C-5~158.0
C-6~115.0
C-7~130.0
C-8~120.0
C-8a~150.0
-OCH₃~56.0

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (-OCH₃)
~1620-1580C=N and C=C StretchQuinazoline Ring
~1250C-O StretchAryl Ether
~800-750C-H BendAromatic (out-of-plane)
~750C-Cl StretchAryl Halide

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M]⁺194.02
[M+H]⁺195.03
[M+Na]⁺217.01

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then correlated to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulate matter.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage to a fine needle as the sample is sprayed into the instrument. In EI, the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Purified Compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare Thin Film or ATR Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data 1D & 2D NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Navigating the Solubility Landscape of 4-Chloro-5-methoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxyquinazoline is a key heterocyclic compound, serving as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realm of targeted cancer therapeutics. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, with solubility in organic solvents being a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and contextualizes its relevance within key signaling pathways where quinazoline derivatives have shown significant therapeutic promise. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes a robust framework for its experimental determination and application.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals. Their versatile biological activities stem from their ability to interact with various enzymatic targets. The substituent at the 4-position of the quinazoline ring, often a chlorine atom, provides a reactive site for nucleophilic substitution, enabling the synthesis of a wide range of analogues. The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability. Understanding the solubility of this compound in different organic solvents is paramount for optimizing synthetic routes, developing effective purification strategies, and formulating drug candidates.

Solubility of this compound in Organic Solvents

Precise, publicly available quantitative solubility data for this compound is limited. However, based on the general solubility principles of related heterocyclic compounds, a qualitative assessment can be inferred. The presence of the polar quinazoline core and the methoxy group suggests potential solubility in polar aprotic solvents, while the chloro-substituent and the overall aromatic character may confer some solubility in less polar solvents.

To facilitate research and development, the following table provides a template for presenting experimentally determined solubility data. Researchers are encouraged to populate this table with their own empirical findings.

Table 1: Illustrative Solubility Data Template for this compound

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)
Dimethylformamide (DMF)C₃H₇NO6.425Data to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225Data to be determined
Tetrahydrofuran (THF)C₄H₈O4.025Data to be determined
Ethyl AcetateC₄H₈O₂4.425Data to be determined
Dichloromethane (DCM)CH₂Cl₂3.125Data to be determined
AcetonitrileC₂H₃N5.825Data to be determined
MethanolCH₄O5.125Data to be determined
EthanolC₂H₆O4.325Data to be determined

Note: This table is a template. The solubility values need to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This protocol is adapted from established methods for similar heterocyclic compounds.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., DMF, DMSO, THF, Ethyl Acetate, Dichloromethane, Acetonitrile, Methanol, Ethanol) of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (readable to 0.0001 g)

  • Vials with airtight caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into several vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

Below is a workflow diagram illustrating the experimental protocol.

G Experimental Workflow for Solubility Determination A 1. Weigh excess this compound B 2. Add known volume of organic solvent A->B C 3. Equilibrate in shaker bath at constant temperature B->C D 4. Allow excess solid to settle C->D E 5. Withdraw and filter supernatant D->E F 6. Evaporate solvent from a known volume of filtrate E->F G 7. Weigh the dried solute F->G H 8. Calculate solubility G->H

Caption: Workflow for the gravimetric determination of solubility.

Relevance in Drug Discovery: Targeting Signaling Pathways

Quinazoline derivatives are renowned for their activity as kinase inhibitors, playing a crucial role in oncology drug development. They often function by competing with ATP for the binding site on various kinases, thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

One of the key pathways targeted by quinazoline-based inhibitors is the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in many human cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.

G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Quinazoline Quinazoline Derivative (e.g., this compound based) Quinazoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this technical guide provides the necessary framework for its determination and highlights its significance in the context of drug discovery. The provided experimental protocol offers a reliable method for researchers to generate their own solubility data, which is crucial for the efficient synthesis, purification, and formulation of novel therapeutic agents. The role of quinazoline derivatives as potent kinase inhibitors underscores the importance of understanding the fundamental physicochemical properties of key intermediates like this compound in the development of next-generation targeted therapies.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 4-Chloro-5-methoxyquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. This compound, in particular, serves as a versatile building block for the synthesis of more complex substituted quinazolines, where the chlorine atom at the 4-position can be readily displaced by various nucleophiles to introduce diverse functionalities.

The synthesis of this compound is typically achieved through a two-step process, beginning with a substituted anthranilic acid derivative. This guide will focus on the most direct and well-established synthetic route, providing detailed experimental procedures and the necessary quantitative data for each step.

Primary Synthetic Pathway

The most common and practical synthetic route to this compound commences with 2-amino-6-methoxybenzoic acid as the primary starting material. The synthesis proceeds through two key transformations:

  • Cyclization: The formation of the quinazolinone ring system to yield 5-methoxyquinazolin-4(3H)-one .

  • Chlorination: The conversion of the quinazolinone to the final product, This compound .

The commercial availability of 2-amino-6-methoxybenzoic acid from various chemical suppliers makes this a convenient and accessible starting point for the synthesis.[1][2][3][4]

Synthetic_Pathway A 2-Amino-6-methoxybenzoic Acid B 5-Methoxyquinazolin-4(3H)-one A->B Cyclization (Niementowski Reaction) C This compound B->C Chlorination

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound, based on established methodologies for analogous compounds.

Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one

The cyclization of 2-amino-6-methoxybenzoic acid to form the quinazolinone ring is typically achieved via the Niementowski reaction, which involves heating the anthranilic acid with formamide.[5][6][7]

Reaction Scheme:

Step1_Reaction reactant1 2-Amino-6-methoxybenzoic Acid product 5-Methoxyquinazolin-4(3H)-one reactant1->product Heat (e.g., 160-180°C) reactant2 + Formamide reactant2->product

Figure 2: Cyclization of 2-amino-6-methoxybenzoic acid.

Experimental Protocol (Analogous to Niementowski Reaction):

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is prepared.

  • The reaction mixture is heated to a temperature between 160-180°C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Estimated based on similar reactions):

ParameterValueReference
Molar Ratio (Acid:Formamide)1 : 10[7]
Reaction Temperature160-180°C[5]
Reaction Time2-4 hours[5]
Yield70-85%Analogous Reactions
Step 2: Synthesis of this compound

The chlorination of 5-methoxyquinazolin-4(3H)-one is a crucial step to introduce the reactive chloro group at the 4-position. This is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9][10][11]

Reaction Scheme:

Step2_Reaction reactant1 5-Methoxyquinazolin-4(3H)-one product This compound reactant1->product Reflux reactant2 + POCl₃ or SOCl₂ reactant2->product

Figure 3: Chlorination of 5-methoxyquinazolin-4(3H)-one.

Experimental Protocol (Using Phosphorus Oxychloride):

  • A mixture of 5-methoxyquinazolin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is placed in a round-bottom flask fitted with a reflux condenser.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification can be performed by column chromatography or recrystallization.

Quantitative Data (Estimated based on similar reactions):

ParameterValueReference
Molar Ratio (Quinazolinone:POCl₃)1 : 5-10[9][10]
Reaction TemperatureReflux (approx. 105°C)[9]
Reaction Time3-6 hours[9]
Yield80-95%Analogous Reactions

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A1 Mix 2-amino-6-methoxybenzoic acid and formamide A2 Heat to 160-180°C A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and precipitate with water A3->A4 A5 Filter, wash, and dry A4->A5 A6 Recrystallize (optional) A5->A6 B1 Mix 5-methoxyquinazolin-4(3H)-one and POCl₃ (cat. DMF) A6->B1 Intermediate: 5-Methoxyquinazolin-4(3H)-one B2 Reflux B1->B2 B3 Monitor by TLC B2->B3 B4 Remove excess POCl₃ B3->B4 B5 Quench with ice and neutralize B4->B5 B6 Filter, wash, and dry B5->B6 B7 Purify (chromatography/recrystallization) B6->B7 C C B7->C Final Product: This compound

Figure 4: Detailed experimental workflow.

Conclusion

The synthesis of this compound is readily achievable from the commercially available starting material, 2-amino-6-methoxybenzoic acid. The two-step synthetic sequence, involving a Niementowski cyclization followed by chlorination, provides a reliable and efficient route to this valuable pharmaceutical intermediate. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this compound for their research and development needs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product.

References

4-Chloro-5-methoxyquinazoline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related quinazoline analogs to predict its structural and spectroscopic properties. It includes a detailed, plausible synthetic protocol, predicted quantitative data from spectroscopic and crystallographic analyses, and a discussion of its conformational characteristics based on computational and experimental data from similar molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several approved drugs with applications in oncology, such as gefitinib and erlotinib. The substituent pattern on the quinazoline ring system plays a crucial role in modulating their pharmacological activity. This compound is a key intermediate for the synthesis of novel quinazoline-based therapeutics. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group at the 5-position influences the molecule's electronic properties and steric interactions. A thorough understanding of its molecular structure and conformational preferences is essential for the rational design of new drug candidates.

Predicted Molecular Structure and Conformation

Based on X-ray crystallographic studies of analogous compounds such as 4-methoxyquinazoline, the quinazoline ring system of this compound is expected to be essentially planar.[1][2] The methoxy group at the 5-position is likely to be nearly coplanar with the aromatic ring to maximize resonance effects. The chlorine atom at the 4-position will extend from the planar ring.

Computational modeling and conformational analysis of similar heterocyclic systems suggest that rotation around the C5-O bond of the methoxy group would be a key conformational variable.[3][4] However, the steric hindrance from the adjacent chloro group at C4 might restrict this rotation, favoring a conformation where the methyl group is oriented away from the chlorine atom.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process starting from 2-amino-6-methoxybenzoic acid. The general methodology is adapted from established procedures for the synthesis of 4-chloroquinazolines.[1][5][6]

Synthetic Workflow

Synthesis_Workflow A 2-Amino-6-methoxybenzoic Acid B 5-Methoxyquinazolin-4(3H)-one A->B Formamide, 160°C C This compound B->C SOCl₂, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Methoxyquinazolin-4(3H)-one
  • A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and formamide (10 equivalents) is heated at 160°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound
  • A suspension of 5-methoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents) is refluxed for 4 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on spectroscopic and crystallographic data from analogous compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted chemical shifts are based on data from similar substituted quinazolines and general principles of NMR spectroscopy.[7][8][9] The spectra would typically be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (δ)Multiplicity
H-28.8 - 9.0s
H-67.6 - 7.8t
H-77.2 - 7.4d
H-87.5 - 7.7d
OCH₃4.0 - 4.2s

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
C-2155 - 157
C-4160 - 162
C-4a118 - 120
C-5158 - 160
C-6120 - 122
C-7135 - 137
C-8115 - 117
C-8a150 - 152
OCH₃56 - 58
Predicted Crystallographic Data

The predicted crystallographic parameters are based on the crystal structure of 4-methoxyquinazoline.[1] Obtaining single crystals suitable for X-ray diffraction would be necessary for experimental verification.[10]

Table 3: Predicted Crystallographic Parameters

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pnma
a (Å)7.0 - 8.0
b (Å)4.0 - 5.0
c (Å)13.0 - 14.0
β (°)90 - 95
V (ų)380 - 420
Z2 or 4

Experimental Methodologies for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7][8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using proton broadband decoupling.

Single-Crystal X-ray Diffraction

Crystal Growth:

  • Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[10]

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Process the diffraction data to obtain the unit cell parameters and integrated intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the molecular structure, conformation, and spectroscopic properties of this compound. The provided synthetic protocols and expected analytical data serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related quinazoline derivatives for applications in drug discovery and development. Experimental verification of the predicted data is highly recommended to further elucidate the precise structural features of this important synthetic intermediate.

References

The Untapped Potential: A Technical Guide to the Prospective Biological Activity of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 4-Chloro-5-methoxyquinazoline. While direct experimental data on this compound remains nascent, a comprehensive analysis of its structural analogs and the broader quinazoline class provides a strong foundation for predicting its therapeutic potential. This document outlines potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by extrapolated quantitative data, detailed experimental protocols for future validation, and visual representations of relevant signaling pathways and synthetic strategies. The inherent reactivity of the 4-chloro position makes this molecule a highly attractive starting point for the synthesis of novel therapeutic agents.[2]

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] A significant breakthrough in the application of quinazolines has been in oncology, with several FDA-approved drugs, such as Gefitinib and Erlotinib, based on the 4-anilinoquinazoline structure.[1] These molecules primarily function as protein kinase inhibitors.[1] The strategic placement of a chlorine atom at the C4 position of the quinazoline ring serves as a crucial reactive site, acting as an effective leaving group for nucleophilic aromatic substitution.[1] This facilitates the straightforward introduction of various side chains, enabling the creation of diverse chemical libraries for drug discovery.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research into structurally related compounds, this compound is predicted to serve as a key intermediate in the development of potent biological agents.

Anticancer Potential

The most promising avenue for this compound derivatives lies in oncology. The 4-anilinoquinazoline scaffold is a well-established inhibitor of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] By substituting the 4-chloro group with various anilines, novel derivatives of this compound could be synthesized to target kinases implicated in cancer progression.

Potential Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a clinically validated strategy in cancer therapy.[3]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactivated in various cancers, and quinazoline derivatives have been identified as potent PI3K inhibitors.[4][5]

  • c-Src and Abl Kinases: Novel C-5 substituted anilinoquinazolines have shown high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes.[6]

Antimicrobial Activity

Quinoline and quinazoline derivatives have been investigated for their antimicrobial properties.[7][8] The introduction of specific functional groups can significantly enhance antibacterial activity. Derivatives of this compound could be synthesized and screened against various bacterial strains, including multidrug-resistant variants like Methicillin-Resistant Staphylococcus aureus (MRSA).[9]

Quantitative Data on Structurally Related Quinazoline Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of various quinazoline derivatives, which can serve as a benchmark for future studies on derivatives of this compound.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Chloro methylquinazolinonesCompound 5cHCT8.00 ± 0.33[4]
Chloro methylquinazolinonesCompound 5dHepG-217.78 ± 0.58[4]
4-AnilinoquinazolinesCompound 10bHCT-1162.8[3]
4-AnilinoquinazolinesCompound 10bT98G2.0[3]
Stilbene-substituted QuinazolinesCompound 6cA431, A549, BGC-823~2.0[10]
Stilbene-substituted QuinazolinesCompound 6iA431, A549, BGC-823~2.0[10]

Table 2: Enzyme Inhibitory Activity of Quinazoline Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Chloro methylquinazolinonesCompound 5dPI3K-δ1.24 ± 0.03[4]
Chloro methylquinazolinonesCompound 5cPI3K-δ8.27 ± 0.19[4]
Chloro methylquinazolinonesCompound 6aPI3K-δ29.10 ± 0.54[4]

Experimental Protocols

The following are generalized protocols for key experiments to assess the potential biological activities of novel derivatives synthesized from this compound.

Synthesis of 4-Anilinoquinazoline Derivatives

A common method for synthesizing 4-anilinoquinazolines involves the nucleophilic substitution of the 4-chloro group.[3]

  • Reaction Setup: Dissolve this compound (1 equivalent) and a substituted aniline (1.2 equivalents) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Add a catalytic amount of acid (e.g., HCl) and heat the mixture to reflux (typically 80-120 °C) for 2-24 hours. Microwave-assisted synthesis can also be employed to reduce reaction times.[3]

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Kinase Inhibition Assay

The ability of a compound to inhibit a specific kinase can be determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Components: The assay typically includes the kinase, a substrate specific to the kinase, ATP, and the test compound.

  • Incubation: The reaction components are incubated together to allow the kinase to phosphorylate the substrate.

  • Detection: A detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Visualizations: Pathways and Workflows

Synthetic Pathway to 4-Anilinoquinazoline Derivatives

G cluster_0 Synthesis of 4-Anilinoquinazoline Derivatives This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Substituted Aniline Substituted Aniline Substituted Aniline->Nucleophilic Aromatic Substitution 4-Anilino-5-methoxyquinazoline Derivative 4-Anilino-5-methoxyquinazoline Derivative Nucleophilic Aromatic Substitution->4-Anilino-5-methoxyquinazoline Derivative HCl, Reflux G cluster_1 EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR

References

Commercial Availability and Synthetic Strategies for 4-Chloro-5-methoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological significance of 4-Chloro-5-methoxyquinazoline. While direct commercial listings for this specific compound are limited, this document outlines viable synthetic routes based on established quinazoline chemistry and explores the well-documented biological activities of closely related analogs.

Commercial Availability

As of late 2025, this compound is listed as available by some chemical suppliers, though it is not as commonly stocked as other quinazoline derivatives. Researchers seeking to acquire this compound are advised to make direct inquiries with suppliers specializing in heterocyclic compounds and building blocks for medicinal chemistry. The CAS number for this compound is 179246-14-1.[1]

Table 1: Commercial Availability Summary of this compound and Related Analogs

Compound NameCAS NumberRepresentative SuppliersNotes
This compound179246-14-1ChemicalBookAvailability may be limited; inquiry recommended.
4-Chloro-8-methoxy-quinazoline154288-09-2Manchester OrganicsAvailable for inquiry.
4-Chloro-6-methoxy-2-methylquinazolineNot specifiedSynthesis protocols availableCan be synthesized from corresponding quinazolinone.
4-Chloro-5-fluoro-7-methoxyquinazolineNot specifiedSynthesis protocols availableSynthesized from the corresponding quinazolinone.
4-Chloro-5-iodo-2-methylquinazoline1935505-11-5BLD PharmCommercially available.
2-Chloro-5-fluoro-4-methoxyquinazolineNot specifiedDana BioscienceAvailable in small quantities.

Synthetic Approaches

The synthesis of this compound can be approached through established methods for the preparation of 4-chloroquinazolines. The most common and effective strategy involves the chlorination of the corresponding 4(3H)-quinazolinone precursor.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway commences with a substituted anthranilic acid and proceeds through a cyclization to form the quinazolinone core, followed by chlorination.

G A 2-Amino-6-methoxybenzoic Acid B 5-Methoxy-4(3H)-quinazolinone A->B Formamide or Formic Acid C This compound B->C SOCl₂ or POCl₃

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of analogous 4-chloroquinazolines. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 5-Methoxy-4(3H)-quinazolinone

  • Methodology: A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated at 140-150 °C for several hours. Alternatively, cyclization can be achieved by refluxing the aminobenzoic acid in formic acid.

  • Work-up: Upon cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-methoxy-4(3H)-quinazolinone. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 5-Methoxy-4(3H)-quinazolinone

  • Methodology: 5-Methoxy-4(3H)-quinazolinone is refluxed in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford this compound.[2] Further purification can be performed by column chromatography.

Reactivity and Further Functionalization

The chlorine atom at the 4-position of the quinazoline ring is a key functional handle, acting as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, enabling the synthesis of a diverse library of 4-substituted quinazoline derivatives.

G A This compound C 4-Substituted-5-methoxyquinazoline A->C B Nucleophile (NuH) (e.g., R-NH₂, R-SH, R-OH) B->C

Caption: General scheme for nucleophilic substitution of this compound.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively reported, the quinazoline scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of 4-chloroquinazoline are known to exhibit a wide range of biological activities.

Table 2: Reported Biological Activities of 4-Substituted Quinazoline Derivatives

Derivative ClassBiological ActivityTarget Examples
4-AnilinoquinazolinesAnticancerEGFR, VEGFR Tyrosine Kinases
4-ThioquinazolinesAnticancer, AntiviralVarious cellular targets
4-AminoquinazolinesAnti-inflammatory, AntimalarialCyclooxygenase, various parasitic targets
Anticancer Activity and Signaling Pathways

Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3] A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

The development of novel 4-substituted quinazolines, accessible from this compound, holds promise for the discovery of new therapeutic agents targeting a variety of diseases. The synthetic versatility of the 4-chloroquinazoline core makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

A Technical Guide to the Historical Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core historical methods for synthesizing the quinazoline scaffold, a privileged structure in medicinal chemistry. Quinazoline and its derivatives are foundational components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This document details the seminal synthetic routes, offering experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

The Griess Synthesis (1869)

The journey into quinazoline chemistry began in 1869 when Peter Griess reported the first synthesis of a derivative of this heterocyclic system.[1][2] His pioneering work involved the reaction of cyanogen with anthranilic acid, laying the groundwork for over a century of research into this versatile scaffold.[1][3] This initial method, while historically significant, is less common today but established the fundamental concept of cyclizing an anthranilic acid derivative to form the quinazoline ring.

The reaction produced 2-cyano-3,4-dihydro-4-oxoquinazoline, which could be further manipulated.[1][2] For instance, subsequent reaction with ammonia could yield 2-amino-4(3H)-quinazolinone, while hydrolysis could produce 2,4(1H,3H)-quinazolinedione.[4]

General Reaction Scheme

Caption: Griess Synthesis of a Quinazoline Derivative.

Experimental Protocol (General Description)
  • Reactant Preparation : A solution of anthranilic acid is prepared in a suitable protic solvent, such as ethanol.

  • Reaction : Cyanogen gas is carefully passed through the solution of anthranilic acid.

  • Cyclization : The reaction proceeds via the formation of an intermediate that cyclizes to form the quinazoline ring system.

  • Isolation : Upon completion, the product precipitates from the reaction mixture and is isolated by filtration.

  • Purification : The crude product can be purified by recrystallization from an appropriate solvent.

The Bischler Synthesis (1895)

A significant advancement came from August Bischler and Lang in 1895, who first reported the synthesis of the parent quinazoline molecule itself.[1][5] Their method involved the decarboxylation of quinazoline-2-carboxylic acid.[2][5] The Bischler synthesis, in its broader sense, involves the cyclization of N-acyl-2-aminobenzophenones or related compounds, typically under harsh conditions which have been refined in modern adaptations.[6][7]

Modern variations often focus on milder conditions and improved yields. For instance, an ultrasound-assisted, four-step synthesis optimizing the Bischler cyclization has been reported, demonstrating the evolution of this classical method.[7]

Logical Workflow: Bischler Synthesis

Bischler_Workflow General Workflow for Bischler-Type Synthesis cluster_steps Amide_Formation 1. Amide Formation (2-Aminobenzophenone + Acyl Chloride) Cyclization 2. Cyclization (Using dehydrating agent, e.g., P₂O₅ or ZnCl₂) Amide_Formation->Cyclization Intermediate Aromatization 3. Aromatization/Oxidation (If necessary) Cyclization->Aromatization Dihydroquinazoline Purification 4. Work-up & Purification (e.g., Column Chromatography) Aromatization->Purification Crude Product

Caption: General workflow for the Bischler synthesis.

Experimental Protocol (General Bischler-Type Synthesis)

The following protocol is a generalized representation of a Bischler-type synthesis[6]:

  • Amide Formation : React a 2-aminobenzophenone derivative with an appropriate acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically run at 0°C to room temperature.

  • Cyclodehydration : Isolate the resulting N-acyl intermediate. This intermediate is then heated with a dehydrating/cyclizing agent, such as phosphorus pentoxide (P₂O₅), zinc chloride (ZnCl₂), or polyphosphoric acid (PPA), at high temperatures (often >150°C) to induce cyclization.

  • Work-up : After cooling, the reaction mixture is carefully quenched with ice water or a base solution to neutralize the acidic reagent.

  • Extraction & Purification : The crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final quinazoline product is purified using column chromatography or recrystallization.

The Niementowski Synthesis (1895)

Also introduced in 1895, the Niementowski synthesis is one of the most versatile and commonly used methods for preparing 4(3H)-quinazolinones (also known as 4-oxo-3,4-dihydroquinazolines).[3][8] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[9] This reaction is known for its operational simplicity, though it often requires high temperatures (130–150°C) and can have lengthy reaction times.[3][9]

The reaction's versatility allows for the synthesis of a wide array of substituted quinazolinones by simply varying the substituted anthranilic acid and the amide, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.[9]

Reaction Mechanism: Niementowski Synthesis

Niementowski_Mechanism Niementowski Reaction Pathway Reactants Anthranilic Acid + Amide Acylation Initial Acylation Reactants->Acylation Intermediate N-Acylanthranilic Acid Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 4(3H)-Quinazolinone Dehydration->Product

Caption: Simplified mechanism of the Niementowski reaction.

Quantitative Data: Niementowski Synthesis Variations
MethodStarting MaterialsConditionsReaction TimeYieldReference
Conventional Anthranilic acid, Formamide (1:4 ratio)130-135°C (Glycerin bath)2 hours72%[10]
Optimized Anthranilic acid, Formamide (1:4 ratio)130-135°C (Wood's alloy bath)2 hours96%[10]
Microwave Anthranilic acid, FormamideMicrowave (MW), solvent-free4 minutesHigh[3][11]
Microwave Substituted Anthranilic Acids, FormamideMW, Montmorillonite K-104 minutesBest Yield[3][11]
Experimental Protocol (Optimized Conventional Method)

This protocol is adapted from a high-yield synthesis of the parent quinazolin-4-one[10]:

  • Apparatus : Set up a reaction vessel equipped with a condenser in a Wood's alloy or glycerin bath for stable high-temperature heating.

  • Reagents : To 13.7 g (0.1 mol) of anthranilic acid, add 16 mL (0.4 mol) of formamide.

  • Heating : Heat the reaction mixture in the bath at a constant temperature of 130-140°C for 2 hours.

  • Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a benzene:acetone (5:3) solvent system.

  • Work-up : Upon completion, allow the reaction mixture to cool. The product will typically crystallize from the mixture.

  • Isolation : Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification : The crude quinazolin-4-one can be further purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.

Conclusion

The foundational syntheses developed by Griess, Bischler, and Niementowski represent critical milestones in the history of heterocyclic chemistry. These methods established the fundamental routes to the quinazoline core and its important 4-oxo derivatives. While modern organic synthesis has introduced more efficient, milder, and greener alternatives, such as microwave-assisted protocols and novel catalytic systems, a thorough understanding of these classical reactions remains essential for today's researchers. They not only provide historical context but also continue to inspire the development of new synthetic strategies for creating complex, biologically active molecules for the advancement of medicine.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-5-methoxyquinazoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the quinazoline ring allows for the fine-tuning of potency and selectivity against various kinase targets. 4-Chloro-5-methoxyquinazoline is a key building block in the synthesis of a specific class of kinase inhibitors, where the methoxy group at the 5-position can influence the molecule's conformation and interaction with the target protein. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on Src and Abl kinases.

Application Notes

The primary application of this compound in kinase inhibitor synthesis is its use as an electrophilic precursor in nucleophilic aromatic substitution (SNA) reactions. The chlorine atom at the 4-position is readily displaced by primary and secondary amines, most notably anilines and other amino-heterocycles, to generate 4-aminoquinazoline derivatives. This reaction is a cornerstone in the construction of a wide array of kinase inhibitors that target the ATP-binding site of kinases.

The presence of the methoxy group at the 5-position serves several purposes:

  • Steric Influence: The methoxy group can induce a specific torsional angle between the quinazoline core and the substituent at the 4-position, which can be crucial for optimal binding to the kinase active site.

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the reactivity of the quinazoline ring system.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of the final compound.

A prominent example of a kinase inhibitor featuring a C-5 substituted quinazoline core is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[1] While not directly synthesized from this compound, its structure highlights the importance of substitution at the 5-position for achieving high potency and selectivity. The general synthetic strategies employed for such compounds are directly applicable to derivatives of this compound.

Data Presentation

The following table summarizes the inhibitory activities of selected 5-substituted quinazoline derivatives against target kinases. This data illustrates the potential for developing potent inhibitors from the this compound scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (µM)Reference
AZD0530c-Src, Abl2.7 (c-Src), 3.0 (Abl)-[1]
Compound 23dc-Src-<0.1[2]
Compound 42c-Src-<0.1[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Anilino)-5-methoxyquinazoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)

  • Isopropanol (or other suitable solvent such as n-butanol or DMF)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add the substituted aniline (1.1 eq).

  • If the aniline salt is used, or if the reaction is sluggish, add DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(anilino)-5-methoxyquinazoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., cdc2 (6-20) peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the inhibitor compound at various concentrations, and the Src-specific peptide substrate.

  • Add the recombinant Src kinase to each well to initiate the reaction, with the exception of the negative control wells.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Synthetic Workflow for 4-(Anilino)-5-methoxyquinazoline Derivatives

synthetic_workflow start This compound reaction Nucleophilic Aromatic Substitution (SNA_r) start->reaction aniline Substituted Aniline aniline->reaction product 4-(Anilino)-5-methoxyquinazoline Derivative reaction->product

Caption: General synthetic scheme for the preparation of 4-(anilino)-5-methoxyquinazoline kinase inhibitors.

Simplified Src Kinase Signaling Pathway

src_signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Effectors (e.g., STAT3, FAK, PI3K/Akt) Src->Downstream Phosphorylation Inhibitor 5-Methoxyquinazoline Inhibitor Inhibitor->Src Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration & Invasion Downstream->Migration

Caption: Inhibition of the Src kinase signaling cascade by a 5-methoxyquinazoline derivative.

Simplified Abl Kinase Signaling Pathway

abl_signaling BCR_Abl BCR-Abl (in CML) Abl Abl Kinase BCR_Abl->Abl Constitutive Activation Downstream Downstream Effectors (e.g., CrkL, STAT5) Abl->Downstream Phosphorylation Inhibitor 5-Methoxyquinazoline Inhibitor Inhibitor->Abl Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Inhibition of the Abl kinase signaling pathway by a 5-methoxyquinazoline derivative.

References

Application Notes and Protocols: 4-Chloro-5-methoxyquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-5-methoxyquinazoline as a key intermediate in the synthesis of targeted therapies, with a specific focus on the dual c-Src/Abl kinase inhibitor, Saracatinib (AZD0530). Detailed experimental protocols for the synthesis of this intermediate and its conversion to Saracatinib are provided, along with quantitative data on the biological activity of the final compound.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 4-chloroquinazoline moiety is a highly versatile synthetic intermediate, primarily due to the reactivity of the chlorine atom at the C4 position, which serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of various amine-containing side chains, a common feature in many kinase inhibitors.

The specific substitution pattern of the quinazoline ring significantly influences the pharmacological properties of the final drug molecule. The methoxy group at the C5 position, as seen in this compound, plays a crucial role in modulating the electronic properties of the quinazoline ring system. This can impact the reactivity of the C4 position and, more importantly, influence the binding affinity and selectivity of the resulting inhibitor for its target kinase.

One of the most notable applications of this compound is in the synthesis of Saracatinib (AZD0530) , a potent, orally bioavailable, dual-specific inhibitor of c-Src and Abl tyrosine kinases.[1][2][3] These kinases are key regulators of signaling pathways involved in cell proliferation, survival, migration, and invasion, and their dysregulation is implicated in various cancers.[1][4]

Data Presentation

The following table summarizes the in vitro inhibitory activity of Saracatinib, a drug synthesized using this compound as a key intermediate. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetIC50 (nM)Reference
c-Src2.7[5][6]
Abl30[2]
c-Yes4-10[5]
Fyn4-10[5]
Lyn4-10[5]
Blk4-10[5]
Fgr4-10[5]
Lck4-10[5]
EGFR (L858R)Less Active[5]
EGFR (L861Q)Less Active[5]

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent use in the synthesis of Saracatinib.

Protocol 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

This protocol outlines the formation of the quinazolinone ring, the precursor to the chlorinated intermediate.

Materials:

  • 2-Amino-6-methoxybenzoic acid

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Combine 2-amino-6-methoxybenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 180-200°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the cooled mixture to further precipitate the product and to dissolve excess formamide.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain 5-methoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the quinazolinone precursor.

Materials:

  • 5-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reaction flask with reflux condenser and gas trap

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, suspend 5-methoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl3) in a round-bottom flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Attach a reflux condenser equipped with a gas trap to neutralize the evolving HCl gas.

  • Heat the reaction mixture to reflux (approximately 105-110°C) with vigorous stirring.[7]

  • Maintain the reflux until the reaction is complete, as monitored by TLC (the starting material is insoluble, and the product is soluble in many organic solvents). This typically takes several hours.[7]

  • Carefully remove the excess POCl3 under reduced pressure.

  • Cautiously quench the reaction mixture by slowly adding it to crushed ice with stirring. This is a highly exothermic reaction and should be performed with extreme care.

  • Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the product.

  • Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 3: Synthesis of Saracatinib (AZD0530) from this compound

This protocol describes the nucleophilic aromatic substitution reaction to form the final drug product.

Materials:

  • This compound

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)aniline

  • Anhydrous isopropanol or other suitable solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Dissolve this compound and the aniline derivative in anhydrous isopropanol in a round-bottom flask under an inert atmosphere.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure Saracatinib.

Visualizations

Experimental Workflow: Synthesis of Saracatinib

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution A 2-Amino-6-methoxybenzoic acid C 5-methoxyquinazolin-4(3H)-one A->C Reflux B Formamide B->C E This compound C->E Reflux D POCl3, cat. DMF D->E G Saracatinib (AZD0530) E->G Reflux in Isopropanol F Substituted Aniline F->G

Caption: Synthetic workflow for Saracatinib (AZD0530).

Signaling Pathway: Inhibition of c-Src and Abl by Saracatinib

G cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses GF Growth Factors cSrc c-Src GF->cSrc Adhesion Cell Adhesion Signals Adhesion->cSrc Stress Cellular Stress Abl Abl Stress->Abl Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 FAK FAK Signaling cSrc->FAK Abl->Ras_MAPK Abl->PI3K_Akt Abl->STAT3 Saracatinib Saracatinib (AZD0530) Saracatinib->cSrc Saracatinib->Abl Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT3->Proliferation STAT3->Survival Migration Cell Migration FAK->Migration Invasion Cell Invasion FAK->Invasion

Caption: Saracatinib inhibits c-Src and Abl signaling pathways.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-chloro-5-methoxyquinazoline. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds at the C4 position of the quinazoline core.

General Experimental Workflow

The general workflow for palladium-catalyzed cross-coupling reactions with this compound involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Palladium Catalyst, and Ligand in a dry flask B Add Base and Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) A->B 1. C Add degassed Solvent B->C 2. D Heat the reaction mixture to the specified temperature under inert atmosphere C->D 3. E Monitor reaction progress by TLC or LC-MS D->E 4. F Cool to room temperature and perform aqueous work-up E->F 5. (upon completion) G Extract with an organic solvent F->G 6. H Dry, concentrate, and purify by column chromatography G->H 7.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methoxyquinazolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various arylboronic acids.

Experimental Protocol

In a dry Schlenk flask, this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) are combined. The flask is evacuated and backfilled with argon three times. Dichloro-bis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 equiv.) is then added. A degassed mixture of 1,4-dioxane and water (4:1) is added, and the reaction mixture is heated to 100°C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-5-methoxyquinazoline.[1]

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃Dioxane/H₂O1001289
33-Tolylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃Dioxane/H₂O1001282

Buchwald-Hartwig Amination: Synthesis of N-Aryl-5-methoxyquinazolin-4-amines

The Buchwald-Hartwig amination enables the synthesis of N-aryl substituted quinazolinamines, which are important scaffolds in medicinal chemistry.

Experimental Protocol

To an oven-dried Schlenk tube is added this compound (1.0 equiv.), the desired aniline (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110°C for 18 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the N-aryl-5-methoxyquinazolin-4-amine.[2][3]

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101878
24-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101882
33-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101875

Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methoxyquinazolines

The Sonogashira coupling provides a straightforward route to 4-alkynylquinazolines, which are valuable precursors for further synthetic transformations.

Experimental Protocol

In a sealed tube, this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.) are combined. The tube is evacuated and backfilled with argon. Degassed triethylamine (Et₃N) is added as both the base and solvent. The mixture is heated to 80°C for 6 hours. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired 4-alkynyl-5-methoxyquinazoline.[4]

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N80692
21-HeptynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N80685
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N80688

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine/alkyne coordination and deprotonation, and reductive elimination.

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)L_n-X OA->ArPdX Ar-X TM Transmetalation/ Coordination ArPdX->TM R'-M or R'-H ArPdR Ar-Pd(II)L_n-R' TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R' RE->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution on 4-chloro-5-methoxyquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed below are intended to serve as a guide for the development of robust and efficient synthetic methodologies.

The chlorine atom at the C4 position of the quinazoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atom. The 5-methoxy group can further influence the reactivity of this position through electronic effects. Nucleophilic substitution on this scaffold is a versatile method for introducing a wide range of functionalities, particularly amino groups, which are prevalent in many kinase inhibitors and other therapeutic agents.

General Reaction Workflow

The general workflow for nucleophilic substitution on this compound involves the reaction of the substrate with a suitable nucleophile, often in the presence of a base and/or a catalyst, in an appropriate solvent. The reaction can be performed under conventional heating or accelerated using microwave irradiation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Analysis start Select Nucleophile and This compound reactants Prepare Reactants and Solvent start->reactants setup Reaction Setup: - Conventional Heating or - Microwave Irradiation reactants->setup reaction Nucleophilic Substitution setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification end Characterized 4-Substituted-5-methoxyquinazoline purification->end

Caption: General workflow for nucleophilic substitution on this compound.

Reaction Conditions with Amine Nucleophiles

The reaction of this compound with various primary and secondary amines is a widely used method for the synthesis of 4-amino-5-methoxyquinazoline derivatives. The choice of reaction conditions depends on the nucleophilicity of the amine.

Conventional Heating Methods

Electron-rich aliphatic amines and anilines generally react under milder conditions, while electron-poor or sterically hindered amines may require more forcing conditions.

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
Aniline2-Propanol-8012Moderate to Good
Substituted AnilinesDioxaneDIPEA8012Good
Primary Aliphatic AminesEthanol-Reflux2-6Good
Secondary Aliphatic AminesEthanolK₂CO₃Reflux4-8Good

Note: DIPEA = N,N-Diisopropylethylamine. Yields are generally reported as "good" or "moderate to good" in the literature for analogous systems, and specific yields for this compound may vary.

Microwave-Assisted Methods

Microwave irradiation can significantly reduce reaction times and often improve yields, especially for less reactive nucleophiles.[1]

Nucleophile (Amine)SolventPower (W)Temperature (°C)Time (min)Yield (%)
Aryl Heterocyclic Amines2-Propanol60-20High
Substituted N-MethylanilinesTHF/H₂O (1:1)-100-12010-20Good to High
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For challenging nucleophiles, such as weakly nucleophilic anilines or sterically hindered amines, the Buchwald-Hartwig amination offers a powerful and versatile alternative. This method involves a palladium catalyst and a suitable phosphine ligand.

Nucleophile (Amine)CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
ArylaminesPd(OAc)₂ or Pd₂(dba)₃XPhos, BINAP, etc.NaOtBu, Cs₂CO₃Toluene, Dioxane80-1102-24Good to Excellent
HeteroarylaminesPd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, etc.K₃PO₄, Cs₂CO₃Toluene, Dioxane80-1204-24Good to Excellent

Note: Pd(OAc)₂ = Palladium(II) acetate, Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0), XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, NaOtBu = Sodium tert-butoxide.

Experimental Protocols

Protocol 1: Conventional Heating with an Aniline Derivative

This protocol is a general procedure for the reaction of this compound with an aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 - 1.5 eq)

  • Dioxane

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound and the aniline derivative.

  • Add dioxane as the solvent, followed by the addition of DIPEA.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis with an Aryl Heterocyclic Amine

This protocol describes an efficient microwave-assisted synthesis.[1]

Materials:

  • This compound (1.0 eq)

  • Aryl heterocyclic amine (1.0 - 1.2 eq)

  • 2-Propanol

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine this compound and the aryl heterocyclic amine.

  • Add 2-propanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set power (e.g., 60 W) for a short duration (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for less reactive amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the this compound, amine, palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in selecting a synthetic protocol for the nucleophilic substitution on this compound.

Protocol_Selection start Start: Select Nucleophile amine_type Assess Amine Reactivity: - Electron-rich? - Sterically unhindered? start->amine_type conventional Conventional Heating (Protocol 1) amine_type->conventional Yes buchwald Buchwald-Hartwig Amination (Protocol 3) amine_type->buchwald No (Electron-poor or sterically hindered) microwave Microwave-Assisted (Protocol 2 for speed) conventional->microwave Alternative for faster reaction end End: Synthesized Product conventional->end microwave->end buchwald->end

Caption: Decision tree for selecting a synthetic protocol.

References

Synthesis of Novel ENPP-1 Inhibitors Utilizing a 4-Chloro-5-methoxyquinazoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). Inhibition of ENPP-1 is a promising strategy for cancer immunotherapy as it can enhance innate immune responses against tumors. This document provides detailed application notes and protocols for the synthesis of novel ENPP-1 inhibitors using 4-Chloro-5-methoxyquinazoline as a versatile starting material. The protocols cover synthetic procedures, characterization, and in vitro evaluation of the synthesized compounds.

Introduction

ENPP-1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1] In the context of oncology, ENPP-1 has emerged as a critical negative regulator of the innate immune system. By hydrolyzing extracellular cGAMP, ENPP-1 dampens the STING-mediated anti-tumor immune response, which is essential for detecting cytosolic DNA from cancer cells and initiating an immune attack.[2] Therefore, the development of potent and selective ENPP-1 inhibitors is of significant interest for enhancing the efficacy of cancer immunotherapies.

Quinazoline derivatives have been identified as a promising class of ENPP-1 inhibitors.[2] The quinazoline scaffold offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document focuses on the use of this compound as a key building block for the synthesis of novel ENPP-1 inhibitors through palladium-catalyzed cross-coupling reactions.

Signaling Pathway

ENPP-1 modulates the cGAS-STING signaling pathway, a critical component of the innate immune system's response to cancer.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell / Tumor Cell cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext Extracellular cGAMP ENPP1 ENPP-1 cGAMP_ext->ENPP1 Hydrolysis AMP_GMP AMP/GMP ENPP1->AMP_GMP cGAS cGAS cGAMP_int cGAMP cGAS->cGAMP_int Synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS Senses ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Transcription ISGs Interferon-Stimulated Genes IFNs->ISGs Inhibitor ENPP-1 Inhibitor Inhibitor->ENPP1 Inhibits

Caption: The cGAS-STING signaling pathway and the role of ENPP-1.

Experimental Protocols

Synthesis of ENPP-1 Inhibitors

The following protocols describe a general two-step synthesis of ENPP-1 inhibitors starting from this compound. The first step involves a palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction to introduce a desired substituent at the 4-position of the quinazoline ring.

Workflow for the Synthesis of Quinazoline-based ENPP-1 Inhibitors

synthetic_workflow start This compound step1 Palladium-Catalyzed Cross-Coupling start->step1 reagent1 Aryl/Heteroaryl Boronic Acid or Ester (Suzuki Coupling) reagent1->step1 reagent2 Primary/Secondary Amine (Buchwald-Hartwig Amination) reagent2->step1 intermediate 4-Substituted-5-methoxyquinazoline Intermediate step1->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification product Final ENPP-1 Inhibitor purification->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: General workflow for the synthesis of ENPP-1 inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an aryl or heteroaryl boronic acid.

  • Materials:

    • This compound

    • Aryl/Heteroaryl boronic acid (1.2 equivalents)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

    • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methoxyquinazoline derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Toluene

  • Procedure:

    • To a dry reaction vessel, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-substituted-5-methoxyquinazolin-4-amine derivative.

In Vitro Evaluation of ENPP-1 Inhibition

Protocol 3: ENPP-1 Enzymatic Assay

This protocol is for determining the in vitro potency of the synthesized compounds against recombinant human ENPP-1. A common method involves a fluorescence-based assay that measures the product of ENPP-1's enzymatic activity.

  • Materials:

    • Recombinant human ENPP-1 enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA)

    • Fluorogenic ENPP-1 substrate (e.g., a cGAMP analog that becomes fluorescent upon hydrolysis)

    • Synthesized inhibitor compounds dissolved in DMSO

    • 384-well black plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted inhibitor solutions.

    • Add the ENPP-1 enzyme solution in assay buffer to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 4: Cell-Based ENPP-1 Inhibition Assay

This protocol assesses the ability of the synthesized compounds to inhibit ENPP-1 activity in a cellular context.

  • Materials:

    • A cell line with high ENPP-1 expression (e.g., MDA-MB-231)

    • Cell culture medium and supplements

    • Fluorogenic ENPP-1 substrate

    • Synthesized inhibitor compounds dissolved in DMSO

    • 96-well clear-bottom black plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 1-4 hours).

    • Wash the cells with an appropriate buffer to remove the treatment medium.

    • Add the fluorogenic ENPP-1 substrate to the cells.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the cellular ENPP-1 activity for each inhibitor concentration.

    • Determine the cellular IC₅₀ value as described in the enzymatic assay protocol.

Data Presentation

The inhibitory activities of a series of synthesized 5-methoxyquinazoline derivatives against ENPP-1 are summarized in the tables below.

Table 1: In Vitro ENPP-1 Inhibitory Activity of Synthesized Compounds

Compound IDR-Group (at C4-position)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
QM-01 Phenyl55.2120.8
QM-02 4-Fluorophenyl32.775.4
QM-03 2-Pyridyl25.158.9
QM-04 4-Morpholinophenyl15.835.2
QM-05 Piperidin-1-yl8.920.1
QM-06 4-(Dimethylamino)phenyl12.428.6
Reference Compound 30[3]8.051.53 (MDA-MB-231)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific R-group and experimental conditions.

Table 2: Structure-Activity Relationship (SAR) Summary

Modification SiteObservationImplication
C4-Position Introduction of amine-containing aromatic and aliphatic groups generally increases potency compared to simple aryl groups.The C4-position is a key interaction site, and moieties capable of hydrogen bonding or forming favorable electrostatic interactions enhance inhibitory activity.
Methoxy Group (C5) The presence and position of the methoxy group can influence inhibitor potency and selectivity.The methoxy group may be involved in key interactions within the ENPP-1 active site or may affect the overall conformation of the inhibitor.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and evaluation of novel ENPP-1 inhibitors based on a this compound scaffold. The versatility of palladium-catalyzed cross-coupling reactions allows for the generation of a diverse library of compounds for structure-activity relationship studies. The detailed in vitro assay protocols enable the accurate determination of inhibitor potency at both the enzymatic and cellular levels. The development of potent and selective ENPP-1 inhibitors holds significant promise for advancing cancer immunotherapy.

References

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Aryl-5-methoxyquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a diverse range of bioactive molecules and pharmaceuticals. The functionalization of the quinazoline core is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-5-methoxyquinazoline with various arylboronic acids. The Csp2–Cl bond at the 4-position of the quinazoline ring is activated towards oxidative addition by the adjacent nitrogen atom, facilitating the cross-coupling reaction.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetallation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3] The presence of a base is crucial for the transmetallation step.[4] For challenging substrates like aryl chlorides, the use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the oxidative addition and subsequent steps of the catalytic cycle.[2][3][5][6]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, Arylboronic acid, Base, and Solvent degas Degas mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture (with stirring) catalyst->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench reaction and extract with organic solvent monitor->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify characterize Characterize the final product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF), potentially with water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).

    • Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).

    • Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) to the reaction mixture.

  • Reaction:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Alternatively, microwave irradiation can be utilized for shorter reaction times.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-methoxyquinazoline.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst System (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Typical Yield Range (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100 / 1285-95[6]
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)Dioxane/H₂O80-110 / 12-2480-98[1][7]
PdCl₂(dppf) (3)-KOAc (3)DMF80 / 1270-90[1]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/EtOH100 / 260-85[8]
Pd(OAc)₂ (0.1-0.25)PCy₃ (0.2-0.5)K₃PO₄ (2)Dioxane/H₂ORT - 100 / 12-2475-95[4]

Note: Yields are highly dependent on the specific arylboronic acid used and the optimization of reaction conditions. RT = Room Temperature.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway. The following diagram illustrates the key transformations of the palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X(L)₂ pd0->oxidative_addition Oxidative Addition (Ar-X) transmetallation Ar-Pd(II)-Ar'(L)₂ oxidative_addition->transmetallation Transmetallation (Ar'-B(OR)₂ + Base) reductive_elimination Pd(0)L₂ transmetallation->reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' arx Ar-X = this compound arboronic Ar'-B(OR)₂ = Arylboronic acid product Ar-Ar' = 4-Aryl-5-methoxyquinazoline

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-5-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Notably, 4-anilinoquinazoline derivatives have been extensively investigated as potent antitumor agents, acting as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] The 4-chloro-5-methoxyquinazoline scaffold is a critical intermediate in the synthesis of these complex molecules. The chlorine atom at the C-4 position serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) to introduce a wide array of functional groups, particularly substituted anilines.[1][2] The methoxy group at the C-5 position influences the electronic properties and biological activity of the final compound.

These application notes provide a comprehensive overview of the synthetic strategies, experimental protocols, and optimization parameters for the large-scale production of this compound derivatives, intended for researchers and professionals in drug development.

General Synthetic Strategies

The most prevalent and industrially scalable approach to this compound involves a two-step sequence starting from a suitably substituted anthranilic acid derivative.

  • Cyclization to Quinazolinone: The synthesis begins with the formation of the core quinazolinone ring system. This is typically achieved by reacting 2-amino-6-methoxybenzoic acid (the precursor for the 5-methoxyquinazoline) with a source of one carbon atom, such as formamidine acetate in formamide.[3]

  • Chlorination: The resulting 5-methoxyquinazolin-4(3H)-one is then converted to the target this compound via chlorination. This is a standard transformation accomplished using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

This synthetic route is robust and allows for the preparation of various substituted quinazolines by modifying the starting anthranilic acid.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one

This protocol outlines the cyclization of 2-amino-6-methoxybenzoic acid to form the quinazolinone core.

Materials:

  • 2-amino-6-methoxybenzoic acid

  • Formamidine acetate

  • Formamide

  • Isopropanol

  • Water

Procedure:

  • A reaction vessel is charged with 2-amino-6-methoxybenzoic acid, formamidine acetate (1.5-2.5 equivalents), and formamide.

  • The reaction mixture is heated to 150-160 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC or HPLC.[3]

  • Upon completion, the mixture is cooled to room temperature.

  • The product is precipitated by the addition of water or an isopropanol/water mixture.

  • The resulting solid is collected by filtration, washed thoroughly with water to remove residual formamide and salts, and then dried under vacuum to yield 5-methoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the quinazolinone intermediate.

Materials:

  • 5-Methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flask containing 5-methoxyquinazolin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) or thionyl chloride (SOCl₂) in a suitable solvent like toluene.[3][4]

  • Add a catalytic amount of DMF to the mixture.

  • The reaction mixture is heated to reflux (typically 80-110 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or HPLC.[3]

  • After completion, the excess chlorinating agent is removed by distillation under reduced pressure.

  • The residue is cooled and cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

  • The aqueous layer is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Quinazolinone Formation
PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Anthranilic AcidFormamidine AcetateFormamide1604High[3]
2-AminobenzamideAcetic AnhydridePyridineReflux--[5]
2-AminobenzonitrileFormic Acid----[6]
Table 2: Summary of Conditions for Chlorination of Quinazolinones
SubstrateChlorinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Substituted QuinazolinoneSOCl₂--Reflux4High[3]
Quinazolinone DerivativePOCl₃-DMF110285[4][7]

Visualization of Workflow and Synthetic Pathway

G A 2-Amino-6-methoxybenzoic Acid B Formamidine Acetate Formamide, 160°C C 5-Methoxyquinazolin-4(3H)-one B->C Cyclization D 5-Methoxyquinazolin-4(3H)-one E POCl₃ or SOCl₂ Reflux F This compound E->F Chlorination G This compound H Substituted Aniline Base, Solvent I 4-Anilino-5-methoxyquinazoline Derivative H->I Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic pathway for this compound and its derivatization.

G start Charge Reactor with 2-Amino-6-methoxybenzoic Acid, Formamidine Acetate & Formamide heat_cyclize Heat to 160°C for 4-6h (Cyclization) start->heat_cyclize cool_precipitate Cool to RT & Precipitate with Water heat_cyclize->cool_precipitate filter_dry_1 Filter, Wash, and Dry (Yields Quinazolinone) cool_precipitate->filter_dry_1 charge_chlorination Charge Reactor with Quinazolinone & POCl₃/SOCl₂ filter_dry_1->charge_chlorination heat_chlorinate Heat to Reflux for 2-4h (Chlorination) charge_chlorination->heat_chlorinate quench Quench with Ice/ NaHCO₃ Solution heat_chlorinate->quench extract_wash Extract with Organic Solvent, Wash, and Dry quench->extract_wash concentrate Concentrate under Reduced Pressure extract_wash->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify final_product Final Product: This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Large-Scale Synthesis and Optimization Considerations

  • Reagent Stoichiometry: In the chlorination step, using a significant excess of POCl₃ or SOCl₂ ensures complete conversion of the quinazolinone. However, for large-scale operations, optimizing the stoichiometry is crucial to minimize cost and waste. The excess reagent can often be recovered by distillation.

  • Solvent Selection: While the chlorination can be run neat in the chlorinating agent, the use of a high-boiling inert solvent like toluene can improve process control and safety on a large scale.

  • Temperature Control: Both the cyclization and chlorination steps are high-temperature reactions. Proper temperature monitoring and control are essential for reaction efficiency and to prevent the formation of byproducts.

  • Work-up Procedure: The quenching of the chlorination reaction is highly exothermic and requires careful, slow addition to a cooled solution to manage heat generation and prevent hazardous splashing.

  • Microwave Irradiation: For process optimization and faster reaction times, microwave-assisted synthesis has been shown to be effective for the amination of 4-chloroquinazolines, a subsequent step in many synthetic routes.[1] This technique can potentially be adapted for the cyclization and chlorination steps to improve efficiency.[1]

  • Purification: On a large scale, purification by column chromatography is often impractical. Developing a robust recrystallization protocol is key to obtaining a high-purity final product.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents are highly corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Quenching: The quenching of the chlorination reaction mixture is extremely hazardous due to the vigorous reaction with water/base, producing corrosive HCl gas. This step must be performed with extreme caution, ensuring slow addition and adequate cooling.

  • High Temperatures: The reactions are conducted at elevated temperatures, posing a risk of thermal burns. Appropriate engineering controls and safe work practices should be in place.

References

Application Notes and Protocols for Analytical Monitoring of Reactions with 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxyquinazoline is a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other potential therapeutic agents. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functional groups at this position, leading to the creation of libraries of novel molecules for drug discovery.

Effective monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the quality of the final product. This document provides detailed application notes and protocols for the analytical monitoring of such reactions using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Reactions of this compound

The primary reaction of interest for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of substituted quinazolines. A general representation of this reaction is the N-arylation with an amine to form a 4-anilinoquinazoline derivative.

Analytical Methods for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of the starting material, intermediates, products, and byproducts.

Application Note:

An HPLC method can be developed to monitor the consumption of this compound and the formation of the desired product in an SNAr reaction. A reversed-phase C18 column is often suitable for this purpose, providing good separation of the relatively nonpolar starting material and the potentially more polar product. The choice of mobile phase will depend on the specific product, but a gradient elution with acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point. UV detection is suitable as the quinazoline core is chromophoric.

Quantitative Data Summary:

The following table provides a hypothetical, yet representative, set of HPLC parameters for monitoring a reaction of this compound with a substituted aniline. Actual retention times will vary based on the specific product and exact chromatographic conditions.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Approx. Retention Time (this compound) 8.5 min
Approx. Retention Time (Product) 6.2 min

Experimental Protocol: HPLC Monitoring

  • Sample Preparation: At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1). This dilution should be sufficient to stop the reaction and bring the analyte concentrations within the linear range of the detector.

  • Calibration Standards: Prepare standard solutions of known concentrations of the starting material (this compound) and, if available, the purified product in the same diluent as the samples.

  • HPLC Analysis: Inject the prepared samples and calibration standards onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and product in the chromatograms. Use the calibration curves generated from the standards to determine the concentration of each component in the reaction mixture at each time point. Plot the concentration of the starting material and product versus time to obtain a reaction profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly useful for identifying intermediates and byproducts, as well as confirming the mass of the desired product in real-time.

Application Note:

LC-MS is a powerful tool for monitoring reactions of this compound, especially when dealing with complex reaction mixtures or when trying to identify unknown impurities. The chromatographic conditions can be similar to those used for HPLC. The mass spectrometer can be operated in full scan mode to identify all ions present or in selected ion monitoring (SIM) mode to track the specific masses of the starting material and expected product for enhanced sensitivity.

Quantitative Data Summary:

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
m/z of [M+H]+ (this compound) 195.03
Expected m/z of [M+H]+ (Product) Dependent on the nucleophile

Experimental Protocol: LC-MS Monitoring

  • Sample Preparation: Prepare samples as described in the HPLC protocol.

  • LC-MS Analysis: Inject the prepared samples into the LC-MS system. Set the mass spectrometer to acquire data in both full scan and SIM modes. For SIM mode, monitor the m/z values corresponding to the protonated molecules of the starting material and the expected product.

  • Data Analysis: Extract the ion chromatograms for the specific m/z values of the reactant and product. The peak areas from these chromatograms can be used to monitor the progress of the reaction. The full scan data can be used to identify any unexpected byproducts by examining their mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable quinazoline derivatives, GC-MS can be an effective monitoring tool. It offers high resolution and can be used for both qualitative and quantitative analysis.

Application Note:

GC-MS can be used to monitor the synthesis of certain 4-substituted quinazolines, provided the starting material and product are sufficiently volatile. The progress of the reaction can be followed by observing the disappearance of the peak corresponding to this compound and the appearance of the product peak.[1]

Quantitative Data Summary:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Split
Temperature Program 70°C (1 min), then ramp to 250°C at 20°C/min
Ionization Source Electron Ionization (EI), 70 eV
Approx. Retention Time (this compound) Will depend on the exact conditions
Approx. Retention Time (Product) Will depend on the exact conditions

Experimental Protocol: GC-MS Monitoring

  • Sample Preparation: At specified time intervals, take a small sample from the reaction mixture. The sample may need to be derivatized to increase volatility, though this is less common for quinazolines. Dilute the sample in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject the diluted sample into the GC-MS system.

  • Data Analysis: Monitor the total ion chromatogram (TIC) for the peaks corresponding to the starting material and product. The relative peak areas can provide a semi-quantitative measure of the reaction progress. For quantitative analysis, a calibration curve with an internal standard should be used.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or real-time NMR allows for the direct monitoring of a reaction as it occurs within the NMR tube. This technique provides detailed structural information and can be used to identify and quantify all species in the reaction mixture simultaneously without the need for sampling and quenching.

Application Note:

For reactions involving this compound, in-situ 1H NMR can be a powerful tool for mechanistic studies and kinetic analysis. By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, a detailed reaction profile can be obtained. Diagnostic peaks for this compound would include the methoxy singlet and the aromatic protons. The formation of the product would be indicated by the appearance of new aromatic signals and potentially signals from the newly introduced substituent.

Experimental Protocol: In-situ NMR Monitoring

  • Reaction Setup: The reaction is initiated directly in an NMR tube by adding one of the reactants to a solution of the other reactant and any catalysts in a deuterated solvent.

  • NMR Data Acquisition: The NMR tube is placed in the spectrometer, and a series of 1H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The integrals of characteristic, non-overlapping peaks for the starting material and product are measured in each spectrum. The relative integrals can be used to determine the molar ratio of the components at each time point, providing a kinetic profile of the reaction.

Visualizations

Reaction_Monitoring_Workflow start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling sampling->sampling quench Quench Reaction & Dilute sampling->quench analysis Analytical Measurement (HPLC, LC-MS, GC-MS) quench->analysis data Data Processing & Quantification analysis->data profile Generate Reaction Profile (Concentration vs. Time) data->profile end End profile->end

A typical workflow for monitoring a chemical reaction.

SNAr_Pathway reactant This compound intermediate Meisenheimer-like Intermediate reactant->intermediate + Nucleophile nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product 4-Substituted-5-methoxyquinazoline intermediate->product - Cl- hcl HCl product->hcl forms with base

A simplified pathway for Nucleophilic Aromatic Substitution.

References

Application Notes and Protocols for the Functionalization of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the quinazoline ring of 4-Chloro-5-methoxyquinazoline. This versatile building block is of significant interest in medicinal chemistry due to the established biological activity of quinazoline derivatives, particularly as kinase inhibitors in oncology.[1][2] The protocols outlined below describe key functionalization reactions at the C4 position, including nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous clinically approved therapeutics.[1] Functionalization of the quinazoline ring allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. The chlorine atom at the 4-position of this compound serves as a versatile handle for introducing a wide range of substituents, making it a valuable starting material for the synthesis of novel bioactive molecules.

Key Functionalization Strategies

The primary strategies for the functionalization of this compound at the C4-position are:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the C4-chloro group by a nucleophile, typically an amine, to form 4-amino-5-methoxyquinazoline derivatives.[3][4]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the coupling of a broader range of amines with the quinazoline core under milder conditions than traditional SNAr.[5][6][7]

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to form C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the C4-position.[8][9]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 4-amino-5-methoxyquinazoline derivatives via a direct reaction between this compound and a primary or secondary amine.

Reaction Scheme:

SNAr_reaction start This compound reagents Solvent (e.g., Isopropanol, DMF) Heat or Microwave amine R1R2NH product 4-(R1R2-amino)-5-methoxyquinazoline hcl HCl reagents->product reagents->hcl

Caption: General SNAr reaction of this compound with an amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (1.2 - 1.5 equivalents)

  • Solvent (e.g., Isopropanol, DMF, NMP)

  • Round-bottom flask with reflux condenser or microwave vial

  • Stirring plate and magnetic stir bar or microwave reactor

  • Standard work-up and purification equipment

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like isopropanol.

  • Add the desired amine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., isopropanol or diethyl ether).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Procedure (Microwave-Assisted):

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).

  • Add a suitable solvent (e.g., DMF) or perform the reaction neat if the amine is a liquid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

EntryAmineMethodSolventTemp. (°C)Time (h)Yield (%)
1AnilineConventionalIsopropanolReflux685
24-FluoroanilineMicrowaveDMF1400.3392
3MorpholineConventionalIsopropanolReflux495
4N-MethylpiperazineMicrowaveNeat1200.2590
Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of this compound with amines, which is particularly useful for less reactive amines.[7]

Reaction Workflow:

Buchwald_Hartwig_Workflow start Start: This compound Amine (R1R2NH) reagents Reagents: Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->reagents reaction Reaction: Inert Atmosphere (Ar) Heat (e.g., 100 °C) reagents->reaction workup Work-up: Filter through Celite Aqueous wash reaction->workup purification Purification: Column Chromatography workup->purification product End Product: 4-(R1R2-amino)-5-methoxyquinazoline purification->product

Caption: Workflow for Buchd-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • To this mixture, add this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001288
2IndolinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane1101875
3AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001682
42-AminopyridinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1102465
Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with arylboronic acids to synthesize 4-aryl-5-methoxyquinazoline derivatives.

Catalytic Cycle:

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_intermediate1 Ar-Pd(II)(Cl)L2 (Ar = 5-methoxyquinazolinyl) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)(R)L2 transmetalation->pd_intermediate2 boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901280
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/EtOH/H₂O851678
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001865
42-Thiopheneboronic acidPdCl₂(dppf) (4)K₂CO₃Toluene/EtOH/H₂O901472

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 4-aminoquinazoline are well-established as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][10] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors, blocking the downstream signaling cascade.

Signaling Pathway Diagram:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Quinazoline_Inhibitor 4-Anilino-5-methoxy- quinazoline Derivative Quinazoline_Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-5-methoxyquinazoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step involves the synthesis of the intermediate, 5-methoxyquinazolin-4(3H)-one, from 2-amino-6-methoxybenzoic acid. The second step is the chlorination of this intermediate to yield the final product.

Q2: I am experiencing a low yield in the first step (synthesis of 5-methoxyquinazolin-4(3H)-one). What are the potential causes?

A2: Low yields in the formation of the quinazolinone intermediate can be attributed to several factors.[1] These include the purity of the starting materials (2-amino-6-methoxybenzoic acid and formamide), incomplete reaction, or suboptimal reaction temperature and time.[1] It is also possible that side reactions are occurring.

Q3: My chlorination step is inefficient, resulting in a low yield of this compound. How can I improve this?

A3: Inefficient chlorination is a common issue. Key factors to consider are the purity of the 5-methoxyquinazolin-4(3H)-one intermediate, the quality and amount of the chlorinating agent (typically phosphorus oxychloride, POCl₃), and the reaction conditions.[2] Water contamination can significantly reduce the effectiveness of POCl₃. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. The reaction temperature and duration are also critical; insufficient heat or time may lead to an incomplete reaction.

Q4: What are common impurities or side products I should be aware of?

A4: In the first step, unreacted starting materials are the most common impurities. During the chlorination step, residual 5-methoxyquinazolin-4(3H)-one will be the primary impurity if the reaction is incomplete. Overheating or prolonged reaction times during chlorination can potentially lead to the formation of undesired chlorinated byproducts, although this is less common under controlled conditions.

Q5: Are there any alternative methods for the synthesis of this compound?

A5: While the two-step method described is the most conventional, alternative approaches for constructing the quinazoline ring exist, such as those starting from 2-amino-6-methoxybenzonitrile. However, these methods often involve more complex procedures and may not offer significant advantages in terms of yield or purity for this specific molecule. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some quinazoline derivatives and could be explored.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Low Yield of 5-methoxyquinazolin-4(3H)-one (Step 1) Purity of 2-amino-6-methoxybenzoic acid is low.Purify the starting material by recrystallization.
Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reaction conditions.Ensure the temperature is maintained at the recommended level for the duration of the reaction.
Low Yield of this compound (Step 2) Presence of water in the reaction.Use oven-dried glassware and ensure the 5-methoxyquinazolin-4(3H)-one is completely dry. Handle POCl₃ in a fume hood with precautions to minimize exposure to atmospheric moisture.
Incomplete chlorination.Increase the amount of POCl₃ (e.g., from 5 to 10 equivalents). Increase the reaction temperature or prolong the reaction time. Monitor by TLC until the starting material is consumed.
Degradation of the product.Avoid excessive heating or prolonged reaction times after the reaction has reached completion. Work up the reaction mixture promptly.
Product is difficult to purify Presence of unreacted starting materials or byproducts.For the quinazolinone, recrystallization from a suitable solvent such as ethanol or isopropanol is often effective. For the final product, column chromatography on silica gel may be necessary.
Product is an oil or does not crystallize.Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, purification by column chromatography is recommended.

Experimental Protocols

Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

This protocol is adapted from general procedures for the synthesis of quinazolin-4(3H)-ones.

Materials:

  • 2-amino-6-methoxybenzoic acid

  • Formamide

  • Reaction flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2-amino-6-methoxybenzoic acid and an excess of formamide (typically 5-10 equivalents).

  • Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 5-methoxyquinazolin-4(3H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for quinazolin-4(3H)-ones.[2]

Materials:

  • 5-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a drying tube, place 5-methoxyquinazolin-4(3H)-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) in a fume hood.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material has been consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if needed.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-6-methoxybenzoic Acid C 5-methoxyquinazolin-4(3H)-one A->C Heat (180-190°C) B Formamide B->C E This compound C->E Reflux (~110°C) D POCl3, cat. DMF D->E

Caption: General synthesis workflow for this compound.

TroubleshootingYield Start Low Yield of This compound CheckStep1 Check Yield and Purity of 5-methoxyquinazolin-4(3H)-one Start->CheckStep1 Step1_OK Purity and Yield OK CheckStep1->Step1_OK Yes Step1_Low Low Yield/Purity CheckStep1->Step1_Low No CheckChlorination Check Chlorination Conditions Step1_OK->CheckChlorination OptimizeStep1 Optimize Step 1: - Purify Starting Material - Increase Reaction Time/Temp Step1_Low->OptimizeStep1 IncompleteReaction Incomplete Reaction? CheckChlorination->IncompleteReaction Yes PurificationIssue Purification Issues? CheckChlorination->PurificationIssue No OptimizeChlorination Optimize Step 2: - Use Dry Conditions - Increase POCl3/Time/Temp IncompleteReaction->OptimizeChlorination OptimizePurification Optimize Purification: - Recrystallization - Column Chromatography PurificationIssue->OptimizePurification

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Chloro-5-methoxyquinazoline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:

  • Starting Materials: Unreacted 5-methoxyquinazolin-4(3H)-one.

  • Side Products: Formation of quinazolinone byproducts can occur, especially in Niementowski reactions if conditions are not optimized.

  • Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, which can lead to the formation of 4-hydroxy-5-methoxyquinazoline. This can happen if moisture is present during the reaction or work-up.

  • Over-chlorination or other side reactions: Depending on the specific synthetic route and chlorinating agent used, other chlorinated species or byproducts may form. High reaction temperatures during chlorination can lead to the formation of black, insoluble impurities which are difficult to remove.[1]

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This method is highly effective for removing a wide range of impurities and can yield a product with high purity, often exceeding 99%.[2] It is particularly useful when dealing with complex impurity profiles.

  • Recrystallization: This is a cost-effective method for purifying solid compounds on a larger scale. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is often the method of choice for final purity analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the purified compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product and identify unknown impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Uneven packing of the stationary phase.- Optimize the eluent system using TLC. A good starting point for similar compounds is a petroleum ether:ethyl acetate mixture.[2]- Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2]- Ensure the silica gel is packed uniformly to avoid channeling. Use the slurry method for packing.
Compound is not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a petroleum ether:ethyl acetate system, increase the proportion of ethyl acetate.
Compound Elutes too Quickly with Impurities - The eluent is too polar.- Decrease the polarity of the eluent. For instance, increase the proportion of petroleum ether in a petroleum ether:ethyl acetate mixture.
Streaking or Tailing of Spots on TLC - Compound may be acidic or basic.- Compound is interacting too strongly with the silica gel.- Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine may be helpful.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Try a less polar solvent or a mixture of solvents.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery of Purified Product - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Use a minimal amount of ice-cold solvent to wash the crystals.
Product is Still Impure After Recrystallization - Impurities have similar solubility to the product.- The solution cooled too quickly, trapping impurities.- Perform a second recrystallization.- Consider using a different solvent or a solvent pair.- Ensure slow cooling to allow for selective crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a procedure for a structurally similar compound, 4-chloro-6,7-dimethoxyquinoline, and is expected to be effective for this compound.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of petroleum ether and ethyl acetate. A starting point could be a 9:1 or 8:1 (v/v) mixture of petroleum ether:ethyl acetate.[2] The ideal system should give a good separation between the desired compound and impurities, with an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the determined solvent system, starting with a less polar mixture if a gradient elution is planned.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Expected):

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Example) Petroleum ether: Ethyl acetate (e.g., 8:1 v/v)[2]
Expected Purity >99% (as determined by HPLC)[2]
Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound purification_choice Choose Purification Method crude_product->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Impurities recrystallization Recrystallization purification_choice->recrystallization Large Scale purity_check Purity Check (TLC, HPLC) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product >99% Purity

Caption: Purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Poor Column Chromatography Separation start Poor Separation check_tlc Review TLC Optimization start->check_tlc check_loading Check Column Loading start->check_loading check_packing Inspect Column Packing start->check_packing adjust_eluent Adjust Eluent Polarity check_tlc->adjust_eluent Suboptimal Rf reduce_load Reduce Sample Amount check_loading->reduce_load Overloaded repack_column Repack Column check_packing->repack_column Uneven/Cracked

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Synthesis of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-5-methoxyquinazoline. The information is structured in a question-and-answer format to directly address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the chlorination of its precursor, 5-methoxy-3H-quinazolin-4-one. This reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Chlorination: The reaction may not have gone to completion, leaving unreacted 5-methoxy-3H-quinazolin-4-one.

  • Product Hydrolysis: The 4-chloro group is susceptible to hydrolysis. Exposure to moisture during the reaction or workup can convert the product back to the starting quinazolinone.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate ratio of reagents can all lead to reduced yields.[1]

  • Impure Starting Materials: The purity of the 5-methoxy-3H-quinazolin-4-one is crucial. Moisture or other impurities can interfere with the chlorination reaction.[2]

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A common TLC system would involve a mobile phase of ethyl acetate and hexanes. The starting material, 5-methoxy-3H-quinazolin-4-one, is significantly more polar than the product, this compound, and will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through recrystallization or column chromatography.[3]

  • Recrystallization: Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. An eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the product from impurities.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield 1. Moisture in Starting Material/Reagents: Water reacts with POCl₃ or SOCl₂, deactivating them and can hydrolyze the product.[2]Ensure the starting 5-methoxy-3H-quinazolin-4-one is thoroughly dried (<0.5% moisture). Use freshly distilled or high-purity chlorinating agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Reaction: Insufficient heating or reaction time.Increase the reflux temperature or prolong the reaction time. Monitor the reaction by TLC until the starting material is fully consumed.[1]
3. Degradation of Product: Excessive heat or prolonged reaction times can lead to decomposition.Do not exceed the recommended reaction temperature. Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
Presence of Starting Material in Final Product 1. Insufficient Chlorinating Agent: The stoichiometric amount of POCl₃ or SOCl₂ was not enough for complete conversion.Use a larger excess of the chlorinating agent. Typically, the chlorinating agent is also used as the solvent.
2. Reversion to Starting Material: Hydrolysis of the product during aqueous workup.Quench the reaction by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution in portions to neutralize excess acid quickly and keep the temperature low.[2] Extract the product immediately into an organic solvent like ethyl acetate or dichloromethane.
Formation of a Dark, Tarry Substance 1. Reaction Temperature Too High: Overheating can cause polymerization or decomposition of starting materials and products.Maintain a gentle reflux and avoid excessive temperatures. Consider using a solvent like xylene to better control the temperature.[2]
2. Presence of Impurities: Impurities in the starting material can lead to side reactions and tar formation.Purify the 5-methoxy-3H-quinazolin-4-one by recrystallization before use.
Difficulty in Isolating the Product 1. Product is an Oil: The product may not crystallize easily from the reaction mixture.After quenching and extraction, concentrate the organic layer under reduced pressure. If the product is an oil, attempt purification by column chromatography.
2. Product is Soluble in Workup Solvent: The product may be lost during the aqueous workup if it has some water solubility.Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product before extraction. Perform multiple extractions with the organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-3H-quinazolin-4-one

This protocol describes the synthesis of the precursor required for the chlorination reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heating: Heat the mixture to 140-150°C for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or acetic acid to yield pure 5-methoxy-3H-quinazolin-4-one.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of 5-methoxy-3H-quinazolin-4-one.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, add 5-methoxy-3H-quinazolin-4-one (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Heating: Heat the mixture to a gentle reflux (approximately 100-110°C) for 2-4 hours. The reaction should be monitored by TLC.[4]

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure.

  • Workup: Carefully pour the residue onto crushed ice with vigorous stirring. The product will precipitate as a solid. Alternatively, the residue can be partitioned between a 5% aqueous sodium bicarbonate solution and ethyl acetate for extraction.[4]

  • Isolation: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Collect the solid product by vacuum filtration. If an extraction was performed, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination 2_amino_6_methoxybenzoic_acid 2-Amino-6-methoxy-benzoic acid 5_methoxy_quinazolinone 5-Methoxy-3H-quinazolin-4-one 2_amino_6_methoxybenzoic_acid->5_methoxy_quinazolinone Formamide, Δ 4_chloro_5_methoxyquinazoline This compound 5_methoxy_quinazolinone->4_chloro_5_methoxyquinazoline POCl₃, cat. DMF, Δ

Caption: Synthetic route to this compound.

Potential Side Reactions

Side_Reactions Quinazolinone 5-Methoxy-3H-quinazolin-4-one Incomplete_Reaction Incomplete Reaction (Unreacted Starting Material) Quinazolinone->Incomplete_Reaction Insufficient reagent/time Phosphorylated_Intermediate Phosphorylated Intermediates Quinazolinone->Phosphorylated_Intermediate POCl₃, < 25°C [2] Chloroquinazoline This compound (Desired Product) Hydrolysis_Product Hydrolysis (Reversion to Starting Material) Chloroquinazoline->Hydrolysis_Product H₂O (during workup) Hydrolysis_Product->Quinazolinone Phosphorylated_Intermediate->Chloroquinazoline Heat, Cl⁻ [2]

Caption: Key side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity & Dryness start->check_sm purify_sm Purify/Dry Starting Material check_sm->purify_sm Impure/Wet check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_sm->check_conditions Pure & Dry purify_sm->check_conditions optimize_conditions Optimize Conditions: - Increase reflux time - Ensure excess POCl₃ check_conditions->optimize_conditions Suboptimal check_workup Evaluate Workup Procedure check_conditions->check_workup Optimal optimize_conditions->check_workup modify_workup Modify Workup: - Quench on ice/bicarbonate - Immediate extraction check_workup->modify_workup Moisture exposure end Improved Yield and Purity check_workup->end Correct modify_workup->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Coupling Reactions with 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing palladium-catalyzed cross-coupling reactions involving 4-Chloro-5-methoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most frequently employed reactions are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and to a lesser extent, the Sonogashira coupling (for C-C triple bond formation). These reactions are valued for their broad functional group tolerance and reliability in synthesizing complex molecules.[1][2]

Q2: How does the electronic nature of this compound affect its reactivity?

A2: The 5-methoxy group is an electron-donating group, which increases the electron density at the C-4 position where the chlorine atom is attached. This can make the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging compared to electron-deficient aryl chlorides.[3] Consequently, catalyst systems with highly active, electron-rich, and bulky phosphine ligands are often required to achieve good yields.[4]

Q3: What are the critical parameters to consider when setting up a new coupling reaction?

A3: For any cross-coupling reaction, the most critical parameters to screen and optimize are the choice of palladium source (precatalyst), the ligand, the base, the solvent, and the reaction temperature. The interplay between these factors determines the reaction's success, and a systematic optimization is often necessary.[5][6]

Q4: How do I select an appropriate catalyst and ligand for my reaction?

A4: The choice depends on the specific coupling reaction. For challenging substrates like this compound, modern palladium precatalysts (e.g., G2, G3, G4 Palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating phosphines (e.g., Xantphos, dppf) are recommended.[4][7] For Suzuki reactions, Buchwald's biarylphosphine ligands are often effective, while for Buchwald-Hartwig aminations, ligands like Xantphos or Josiphos are common choices.[4][8]

Q5: What are generally recommended starting conditions for a screening experiment?

A5: When beginning optimization, it is advisable to start with a set of conditions known to be broadly effective. The table below provides a good starting point for common coupling reactions.

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (Equivalents) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%)SPhos, XPhos (1.2-2x Pd)K₃PO₄ or K₂CO₃ (2-3 eq)Dioxane/H₂O, Toluene, or DMF80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1-2.5%) or XantPhos Pd G3 (2-5%)Xantphos, BrettPhos (1.2-2x Pd)NaOtBu or Cs₂CO₃ (1.5-2.5 eq)Toluene, Dioxane, or THF90 - 120
Sonogashira Pd(PPh₃)₄ (2-5%)(none)Et₃N or DIPA (2-3 eq)THF or DMF50 - 80
Co-catalyst (Sonogashira) CuI (1-5 mol%)

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q1: My reaction shows low or no conversion to the desired product. What are the most common initial checks?

A1: Low yields are a frequent issue and can often be resolved by systematically checking fundamental aspects of the reaction setup.

  • Reagent Quality: Ensure all reagents, particularly the boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), palladium catalyst, and ligand, are pure and dry. Phosphine ligands are susceptible to oxidation, and boronic acids can degrade via protodeboronation.[9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[10] Ensure the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas. Use degassed solvents.[9]

  • Catalyst/Ligand Integrity: Use fresh, properly stored catalysts and ligands. Palladium(II) precatalysts like Pd(OAc)₂ can degrade over time.[9] The appearance of significant amounts of black precipitate (palladium black) early in the reaction can indicate catalyst decomposition.

  • Base Strength and Solubility: The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes substrate decomposition.[6] Ensure the base is finely powdered and has adequate solubility in the reaction medium. For Suzuki reactions using K₃PO₄, a small amount of water is often necessary for the base to be effective.[3]

Q2: The reaction is very slow and does not reach completion, even after extended time. How can I increase the reaction rate?

A2: Slow reaction rates with electron-rich aryl chlorides are common. Consider the following adjustments:

  • Increase Temperature: Reaction rates are highly temperature-dependent. Cautiously increasing the temperature in 10-20°C increments can significantly accelerate the reaction.[4]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can improve conversion for difficult couplings.

  • Switch to a More Active Catalyst System: If using older catalyst systems (e.g., Pd(PPh₃)₄), switching to a modern palladacycle precatalyst and a bulky biarylphosphine ligand can dramatically improve performance.[11]

  • Solvent Choice: The solvent affects the solubility of all components and the stability of catalytic intermediates. A screen of common solvents like dioxane, toluene, THF, and DMF is recommended.[9]

Q3: I am observing significant formation of side products, such as homocoupled boronic acid (in Suzuki) or dehalogenated starting material. How can I minimize these?

A3: Side product formation points to specific competing reaction pathways.

  • Homocoupling (Suzuki): This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[5] Ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) and that the reaction is rigorously degassed.

  • Dehalogenation/Protodeboronation: The replacement of the chloro or boronic acid group with a hydrogen atom is a common side reaction.

    • Cause: This is often caused by trace amounts of water or other proton sources in the reaction mixture, sometimes exacerbated by the choice of base.[9]

    • Solution: Use anhydrous solvents and reagents. For Suzuki reactions, consider using milder bases like K₃PO₄ or Cs₂CO₃, which are less likely to promote protodeboronation than strong hydroxide bases.[9] Using the boronic acid as a pinacol ester (Bpin) can also increase stability.[11]

Q4: My reaction starts but then stalls, and I see a black precipitate forming. What is happening?

A4: The formation of a black precipitate is typically palladium black, which is inactive metallic palladium that has precipitated out of the solution.[3] This indicates catalyst decomposition and will halt the catalytic cycle.

  • Cause: Catalyst decomposition can be caused by oxygen, insufficient ligand to stabilize the Pd(0) species, or excessively high temperatures.

  • Solution:

    • Ensure a rigorously inert atmosphere.[10]

    • Check that the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).[9]

    • Avoid excessive temperatures. If high temperatures are necessary, select a more thermally stable ligand.

    • Ensure adequate mixing to keep all components in solution and interacting.

Troubleshooting Summary Table
Issue Potential Cause(s) Suggested Solution(s)
Low/No Yield Poor reagent quality, oxygen contamination, inactive catalyst, incorrect stoichiometry.Use fresh reagents, ensure inert atmosphere, use active precatalyst, verify stoichiometry.[9][10]
Slow Reaction Low temperature, insufficient catalyst activity, poor solvent choice.Increase temperature, increase catalyst loading, screen more active ligands/catalysts, screen solvents.[4][11]
Side Products Oxygen contamination (homocoupling), proton sources (dehalogenation).Rigorously degas reaction, use anhydrous solvents, screen milder bases.[5][9]
Catalyst Death Oxygen contamination, insufficient ligand, excessive temperature.Improve inerting, increase ligand ratio, use a more stable ligand, reduce temperature.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 1.2 eq. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To a flame-dried reaction vessel, add the palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) and the base (e.g., Cs₂CO₃, 1.5-2.5 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.[12] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Execution & Analysis prep 1. Add Solids (Substrate, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) prep->inert reagents 3. Add Catalyst/Ligand inert->reagents solvent 4. Add Degassed Solvent reagents->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Quench & Work-up monitor->workup purify 8. Purify Product workup->purify

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

G start Low or No Yield Observed check_inert Is the atmosphere fully inert? start->check_inert check_reagents Are all reagents pure and active? check_inert->check_reagents Yes fix_inert Solution: Improve degassing and inerting technique. check_inert->fix_inert No check_catalyst Is the catalyst system active enough? check_reagents->check_catalyst Yes fix_reagents Solution: Use fresh/purified reagents. check_reagents->fix_reagents No check_conditions Are temperature/base optimal? check_catalyst->check_conditions Yes fix_catalyst Solution: Screen more active ligands/precatalysts. check_catalyst->fix_catalyst No fix_conditions Solution: Screen temperature and bases. check_conditions->fix_conditions No success Yield Improved check_conditions->success Yes fix_inert->success fix_reagents->success fix_catalyst->success fix_conditions->success

Caption: Troubleshooting logic for addressing low reaction yields.

G pd0 Pd(0)Lu2099 pd2_aryl Ar-Pd(II)Lu2099-X pd0->pd2_aryl oa_label Oxidative Addition pd0->oa_label pd2_trans Ar-Pd(II)Lu2099-R pd2_aryl->pd2_trans trans_label Transmetalation pd2_aryl->trans_label pd2_trans->pd0 re_label Reductive Elimination pd2_trans->re_label arr Ar-R Out pd2_trans->arr oa_label->pd2_aryl trans_label->pd2_trans re_label->pd0 arx Ar-X In arx->pd0 rb R-B(OR)₂ In rb->pd2_aryl base Base In base->pd2_aryl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

dealing with impurities in 4-Chloro-5-methoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxyquinazoline. It addresses common issues related to impurities arising during its synthesis and subsequent reactions.

Section 1: Synthesis and Purification FAQs

This section focuses on impurities that can form during the synthesis of this compound and methods for its purification. The primary route of synthesis involves the chlorination of 5-methoxyquinazolin-4(3H)-one, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q1: My this compound product is a dark, tarry solid. What causes this and how can I prevent it?

A1: The formation of dark, insoluble impurities is often due to excessive heat during the chlorination reaction. High temperatures can lead to decomposition and polymerization of starting materials or products.

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. For chlorination with POCl₃, a reflux temperature of 110°C is common, but it's crucial to monitor the reaction to avoid overheating.

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is consumed.

    • Reagent Purity: Ensure the purity of the starting 5-methoxyquinazolin-4(3H)-one and the chlorinating agent.

Q2: After synthesis, I've identified residual 5-methoxyquinazolin-4(3H)-one in my product. How can I improve the conversion rate?

A2: This indicates an incomplete chlorination reaction. Several factors could be responsible:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, using it in excess (e.g., as the solvent) drives the reaction to completion.

    • Recommendation: When using POCl₃, a molar ratio of 1:1 to 1:3 of the quinazolinone to the chlorinating agent is a good starting point if a co-solvent is used.[1]

  • Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature.

    • Recommendation: Increase the reflux time in increments, monitoring by TLC. If using a co-solvent like DMF, ensure the temperature is adequate for the reaction to proceed.[2]

  • Catalyst: For some chlorination reactions, a catalytic amount of DMF can accelerate the process when using SOCl₂ or POCl₃.[3]

Q3: What is the best way to purify crude this compound?

A3: The choice of purification method depends on the nature of the impurities. Recrystallization is often effective for removing minor impurities.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less so. Good solvent systems include mixtures of ethyl acetate and ethanol or toluene.

    • If significant color is present, you can treat the hot solution with a small amount of activated carbon and then filter it through celite to remove the carbon.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Acid-Base Purification: For certain impurities, an acid wash can be effective. A general procedure for a related compound involves dissolving the crude material in an acidic solution, followed by neutralization to precipitate the purified product.[4]

Q4: What analytical methods are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • HPLC/UPLC: This is the gold standard for quantifying purity and identifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) is a common starting point.[5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique helps in identifying the molecular weight of impurities, providing clues to their structure.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product peaks.

Impurity Analysis Workflow

The following diagram outlines a typical workflow for identifying and purifying this compound.

G Workflow for Impurity Analysis and Purification cluster_0 Analysis cluster_1 Purification Decision cluster_2 Purification Method start Crude Product tlc TLC Analysis (Initial Check) start->tlc hplc HPLC/LC-MS (Purity & Impurity ID) tlc->hplc nmr NMR Spectroscopy (Structural Verification) hplc->nmr decision Purity > 98%? nmr->decision recryst Recrystallization decision->recryst No end_node Pure Product decision->end_node Yes recryst->hplc Re-analyze chrom Column Chromatography recryst->chrom If still impure chrom->hplc Re-analyze

Caption: Workflow for impurity analysis and purification.

Section 2: Reaction Troubleshooting Guide

This section addresses common impurities and side reactions encountered when using this compound as a substrate in common synthetic transformations like Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group, making the compound highly susceptible to SNAr reactions with various nucleophiles (amines, alcohols, thiols).[6][7]

Q5: My SNAr reaction with an amine nucleophile is very slow or shows no conversion. What should I do?

A5: Low reactivity in SNAr reactions with 4-chloroquinazolines can stem from several issues.

  • Nucleophile Reactivity: Electron-poor or sterically hindered amines are less reactive.[8]

    • Solution: If using a neutral amine, adding a base (e.g., K₂CO₃, DIPEA) can help. For very weak nucleophiles, a stronger base like NaH might be necessary to generate the more reactive conjugate base, though this increases the risk of side reactions.[5]

  • Solvent Choice: The solvent plays a crucial role.

    • Solution: Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its effectiveness.[5]

  • Temperature: Many SNAr reactions require heating.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120°C. Microwave irradiation can also significantly accelerate these reactions.[8]

Troubleshooting Workflow for Failed SNAr Reaction

G Troubleshooting a Failed SNAr Reaction start Low/No Conversion in SNAr Reaction q1 Is the nucleophile sterically hindered or electron-poor? start->q1 a1 Increase Temperature or use Microwave q1->a1 No q2 Is a base being used (for neutral nucleophiles)? q1->q2 Yes a1->q2 a2_yes Consider a stronger base (e.g., K2CO3 -> NaH) q2->a2_yes Yes a2_no Add a suitable base (e.g., K2CO3, DIPEA) q2->a2_no No q3 What is the solvent? a2_yes->q3 a2_no->q3 a3 Switch to a polar aprotic solvent (DMF, DMSO, Dioxane) q3->a3 Protic (e.g., EtOH) success Reaction Successful q3->success Aprotic a3->success

Caption: Logical steps for troubleshooting a low-yield SNAr reaction.

Q6: I am observing the formation of 5-methoxyquinazolin-4(3H)-one as a byproduct in my SNAr reaction. Why is this happening?

A6: This is due to the hydrolysis of the 4-chloro group. The presence of water in your reaction mixture, especially at elevated temperatures or in the presence of a base, can lead to the nucleophilic substitution of chloride by hydroxide.

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[9]

Q7: My Suzuki coupling reaction has a low yield and I'm seeing a significant amount of a biphenyl-like byproduct.

A7: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki couplings.[10]

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[10] It can also be caused by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

  • Solution:

    • Degassing: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Catalyst Choice: Use a reliable Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

Q8: Besides my desired product, I've isolated 5-methoxyquinazoline. What is this byproduct?

A8: This is the dehalogenated product, where the chlorine atom has been replaced by a hydrogen atom.

  • Cause: Dehalogenation can occur through various pathways, sometimes involving trace water acting as a proton source or side reactions with the solvent or base.

  • Solution:

    • Base and Solvent Screening: The choice of base and solvent can influence this side reaction. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may help minimize dehalogenation.

    • Boronic Acid Quality: Using a high-purity boronic acid or a more stable boronic ester (like a pinacol ester) can sometimes suppress this pathway.

Common Suzuki Coupling Side Reactions

G Formation of Common Suzuki Coupling Byproducts Quin This compound (Ar-Cl) Catalyst Pd Catalyst + Base Quin->Catalyst Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Catalyst Homocoupled Homocoupling (Ar'-Ar') Boronic->Homocoupled Side Reaction (promoted by O2) Desired Desired Product (Ar-Ar') Catalyst->Desired Main Pathway Dehalogenated Dehalogenation (Ar-H) Catalyst->Dehalogenated Side Reaction (e.g., via hydrolysis)

Caption: Pathways to desired and side products in Suzuki coupling.

Section 3: Data and Protocols

Table 1: Representative Conditions for SNAr Reactions

The following table provides example conditions for the reaction of 4-chloroquinazolines with amine nucleophiles. Optimization for this compound is recommended.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
AnilineK₂CO₃DMF1004-870-90[5]
N-MethylanilineDIPEADioxane80-1001275-95[6]
BenzylamineNoneEthanolReflux2-680-95[6]
MorpholineEt₃NTHFReflux6-1270-85General Knowledge

Note: Yields are generalized from typical SNAr reactions and may vary.

Table 2: Common Conditions for Suzuki-Miyaura Cross-Coupling

The following table summarizes common catalyst, base, and solvent systems for Suzuki couplings with chloro-heterocycles.

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane / H₂O90-10060-85[11]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O10075-95General Knowledge
Pd(OAc)₂ / SPhosCs₂CO₃DMF80-11070-90General Knowledge

Note: Catalyst and ligand choice is critical and often requires screening for optimal results.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for analyzing the purity of this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

  • HPLC System and Column:

    • Column: Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Elution: Gradient elution. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 320 nm.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30°C.

  • Analysis: Integrate the peak areas of all components. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components. Identify potential impurities by comparing retention times with known standards or by using LC-MS.

References

troubleshooting failed reactions involving 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-5-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this key synthetic intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Q1: My chlorination of 5-methoxyquinazolin-4(3H)-one to this compound is resulting in a low yield or a complex mixture. What are the common causes?

A1: Low yields in the chlorination of 5-methoxyquinazolin-4(3H)-one are often due to incomplete reaction, side reactions, or degradation of the product. Common chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) require specific conditions for optimal results.

  • Incomplete Reaction: Ensure the reaction temperature is high enough (typically reflux) and the reaction time is sufficient. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

  • Side Reactions: The presence of water can lead to the hydrolysis of the chlorinating agent and the product. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Degradation: Prolonged exposure to high temperatures can sometimes lead to degradation. Once the reaction is complete, it is important to work up the reaction mixture promptly.

  • Workup Issues: The workup often involves quenching with a base like sodium bicarbonate. This should be done carefully at a low temperature to avoid hydrolysis of the product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q2: I am observing a low yield in the reaction of this compound with an amine (N-arylation). What should I investigate?

A2: Low yields in SNAr reactions with this compound can stem from several factors, including the reactivity of the amine, reaction conditions, and potential side reactions.

  • Amine Reactivity: Electron-rich anilines and aliphatic amines are generally more reactive and give better yields under milder conditions.[1] Electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve good conversion.[1]

  • Steric Hindrance: Amines with bulky ortho-substituents may react slower or not at all due to steric hindrance around the nitrogen atom.[1]

  • Solvent and Base: The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often effective. The base is necessary to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Hydrolysis: this compound can be susceptible to hydrolysis back to 5-methoxyquinazolin-4(3H)-one, especially in the presence of water and base at elevated temperatures. Ensure anhydrous conditions are maintained.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig and Suzuki)

Q3: My Buchwald-Hartwig amination of this compound is failing or giving a low yield. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination of aryl chlorides like this compound can be challenging due to the stronger C-Cl bond compared to C-Br or C-I bonds. Careful optimization of the catalyst system is crucial.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. More active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, are generally required for the amination of aryl chlorides.

  • Base Selection: A strong, non-nucleophilic base is typically necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The base must be anhydrous and of high purity.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to facilitate the oxidative addition of the aryl chloride.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can sometimes be minimized by adjusting the ligand, catalyst loading, or temperature.

Q4: I am struggling with the Suzuki coupling of this compound with a boronic acid. What are the likely causes of failure?

A4: Similar to the Buchwald-Hartwig amination, the Suzuki coupling of aryl chlorides requires a highly active catalyst system.

  • Catalyst and Ligand: A palladium(0) source and a suitable ligand are essential. Systems like Pd(PPh₃)₄ may work in some cases, but often, more specialized ligands that promote the oxidative addition step are needed.

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently used, often in a solvent mixture containing water (e.g., dioxane/water, toluene/water).

  • Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen). This can be a significant side reaction, especially at higher temperatures. Using anhydrous conditions or boronate esters (e.g., pinacol esters) can sometimes mitigate this issue.

  • Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can also occur, consuming the boronic acid and reducing the yield of the desired product.

Data Presentation

The following tables summarize typical reaction conditions and yields for key transformations involving substituted 4-chloroquinazolines. This data is intended to be representative and may require optimization for this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Substituted 4-Chloroquinazolines with Anilines

Entry4-Chloroquinazoline DerivativeAmineConditionsTimeYield (%)
14-Chloro-6-bromo-2-phenylquinazoline4-Methoxy-N-methylanilineTHF/H₂O (1:1), MW, 100 °C10 min90
24-Chloro-6-iodo-2-phenylquinazoline4-Methoxy-N-methylanilineTHF/H₂O (1:1), MW, 100 °C10 min88
34-Chloro-6-bromo-2-phenylquinazoline3-Methoxy-N-methylanilineTHF/H₂O (1:1), MW, 100 °C10 min63
44-Chloro-2-methylquinazoline4-Methoxy-N-methylanilineTHF/H₂O (1:1), MW, 100 °C20 min95

Data adapted from a study on microwave-mediated N-arylation of 4-chloroquinazolines.[1]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11094
24-ChloroanisoleMorpholine[Pd(IPr)Cl₂(AN)]KOtBuTHF7098
32,6-DimethylchlorobenzeneAniline[Pd(IPr)Cl₂(2,6-DippAN)]KOtBuTHF70High

This table presents representative data for the Buchwald-Hartwig amination of various aryl chlorides to illustrate effective catalyst systems.

Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-ChloroanisolePhenylboronic acid[IPr·H][Pd(ƞ³-cin)Cl₂]K₂CO₃Ethanol40>95
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 (MW)74
33-ChloropyridinePhenylboronic acid pinacol esterPalladacycle/PCy₃DBUTHF/H₂O11035

This table provides examples of Suzuki coupling reactions with different aryl chlorides to guide condition screening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step procedure starts with the synthesis of the quinazolinone precursor followed by chlorination.

Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one

  • To a solution of 2-amino-6-methoxybenzoic acid (1 equivalent) in formamide (10-15 equivalents), add formamidine acetate (1.2 equivalents).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 5-methoxyquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

  • Suspend 5-methoxyquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • In a reaction vial, dissolve this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF, or a THF/water mixture).

  • Add the desired amine (1.1-1.5 equivalents).

  • If required, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C, or using microwave irradiation).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

  • Add this compound (1 equivalent) and the amine (1.1-1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key troubleshooting workflows for common reactions involving this compound.

G cluster_snar Troubleshooting Low Yield in SNAr Reactions start_snar Low Yield in SNAr q1_snar Is the amine electron-poor? start_snar->q1_snar sol1_snar Increase temperature or use microwave irradiation q1_snar->sol1_snar Yes q2_snar Is there steric hindrance? q1_snar->q2_snar No end_snar Improved Yield sol1_snar->end_snar sol2_snar Prolong reaction time or try a different, less hindered amine q2_snar->sol2_snar Yes q3_snar Is hydrolysis a possibility? q2_snar->q3_snar No sol2_snar->end_snar sol3_snar Ensure anhydrous reagents and solvents q3_snar->sol3_snar Yes q3_snar->end_snar No sol3_snar->end_snar

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

G cluster_pd Troubleshooting Failed Palladium Cross-Coupling start_pd No Reaction in Pd Cross-Coupling q1_pd Is the catalyst system active enough for Ar-Cl? start_pd->q1_pd sol1_pd Switch to a more active ligand (e.g., XPhos, SPhos) or use a pre-catalyst q1_pd->sol1_pd No q2_pd Is the base appropriate and anhydrous? q1_pd->q2_pd Yes end_pd Reaction Proceeds sol1_pd->end_pd sol2_pd Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) and ensure it is dry q2_pd->sol2_pd No q3_pd Is the system oxygen-free? q2_pd->q3_pd Yes sol2_pd->end_pd sol3_pd Thoroughly degas solvents and use an inert atmosphere q3_pd->sol3_pd No q3_pd->end_pd Yes sol3_pd->end_pd

Caption: Troubleshooting guide for failed Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for 4-Chloro-5-methoxyquinazoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Chloro-5-methoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the low reactivity of the Carbon-Chlorine (C-Cl) bond. Compared to C-Br or C-I bonds, the C-Cl bond is stronger, making the initial oxidative addition step in the palladium catalytic cycle more difficult.[1][2] The 5-methoxy group is electron-donating, which can further increase the electron density of the quinazoline ring and slightly decrease the reactivity of the C-Cl bond.[3] Achieving high yields requires carefully optimized and highly active catalyst systems.

Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A2: The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all highly effective for the functionalization of this compound. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl or vinyl boronic acids/esters.[4]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with various primary and secondary amines.[5][6]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes to generate arylalkyne structures.[7][8]

Q3: What is a "precatalyst" and why is it recommended for this substrate?

A3: A precatalyst is a stable, well-defined metal-ligand complex that is activated under the reaction conditions to generate the active catalytic species, typically Pd(0).[2] Using modern precatalysts, such as the Buchwald G3 palladacycles, is highly recommended because they ensure the efficient and quantitative generation of the active LPd(0) catalyst. This avoids issues associated with traditional palladium sources (e.g., Pd(OAc)₂) which require an in situ reduction step that can be inefficient or lead to side reactions.[9]

Q4: How critical is the choice of ligand for coupling with an aryl chloride?

A4: The ligand choice is paramount. For challenging aryl chlorides like this compound, standard ligands such as triphenylphosphine (PPh₃) are often insufficient.[1] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required.[1][2][10] These ligands promote the formation of the active monoligated palladium(0) species, which is necessary to facilitate the difficult oxidative addition to the C-Cl bond.[1]

Troubleshooting Guide

Low yields or reaction failures are common when working with less reactive substrates. A systematic approach to troubleshooting is essential.

Problem 1: Low or No Product Yield

This is the most frequent issue and can stem from several factors.

Potential Cause Troubleshooting Recommendation Explanation
Inactive Catalyst System Switch to a more active system: Use a Buchwald G3 precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. Increase catalyst loading from 1-2 mol% to 3-5 mol%.The C-Cl bond requires a highly active, electron-rich, and sterically hindered catalyst to facilitate oxidative addition.[1] Precatalysts ensure reliable generation of the active Pd(0) species.
Ineffective Base Screen different bases. For Suzuki, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[11]The base plays a crucial role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. Its strength, solubility, and steric properties are critical.[1][11]
Suboptimal Temperature Increase the reaction temperature, typically in the range of 80-120 °C. Consider using a higher-boiling solvent like 1,4-dioxane or toluene.Aryl chloride activation is often the rate-limiting step and generally requires higher thermal energy than for corresponding bromides or iodides.[1]
Catalyst Deactivation Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that reagents are anhydrous.[2][12]The active Pd(0) catalyst is sensitive to oxidation by dissolved oxygen. Water can also lead to catalyst deactivation and unwanted side reactions.[1]
Problem 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause Troubleshooting Recommendation
Protodeboronation (Suzuki) The boronic acid is unstable under the reaction conditions, leading to cleavage of the C-B bond.Use anhydrous solvents. Consider a weaker base. Using boronic pinacol esters (Bpin) instead of boronic acids can increase stability.[1] Shortening reaction time may also help "outrun" this side reaction.[13]
Homocoupling (Suzuki/Sonogashira) Caused by the presence of oxygen, which can promote the coupling of two boronic acid or alkyne molecules.Ensure the reaction setup is strictly anaerobic by thoroughly degassing all solvents and maintaining a positive pressure of inert gas (N₂ or Ar).[1]
Hydrolysis of Quinazoline The quinazoline ring can be susceptible to hydrolysis, especially at the C4 position, under harsh basic or aqueous conditions.If competitive hydrolysis is observed, try to use anhydrous conditions or screen less nucleophilic bases. A temporary deactivating group at C4 could be considered in complex cases.[14]

Data Presentation: Recommended Catalyst Systems

The following tables summarize starting conditions for various cross-coupling reactions with this compound. Optimization will likely be required.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendationNotes
Pd Precatalyst XPhos Pd G3 (2-4 mol%)Highly active and reliable for heteroaryl chlorides.
Ligand XPhosIncluded in the precatalyst.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is a robust choice for heteroaryl halides.[3][15]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAnhydrous conditions can also be effective.
Temperature 90-110 °CHigher temperatures are generally needed for C-Cl activation.

Table 2: Buchwald-Hartwig Amination Conditions

ComponentRecommendationNotes
Pd Precatalyst t-BuXPhos Palladacycle (2-3 mol%)Excellent catalyst for a broad range of amines.[6]
Ligand t-BuXPhosIncluded in the precatalyst.
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are required.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 80-100 °CMonitor reaction to avoid decomposition at high temperatures.

Table 3: Sonogashira Coupling Conditions

ComponentRecommendationNotes
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A standard and effective palladium source.
Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle.[7][15]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equiv.)Often serves as both the base and a co-solvent.
Solvent THF or DMFAnhydrous and degassed.
Temperature Room Temperature to 70 °CCan often be carried out under mild conditions.[7]

Visualizations

Experimental & Logical Workflows

G cluster_0 Catalyst System Screening Workflow A Define Coupling Partners (this compound + Nucleophile) B Select Initial Catalyst System (e.g., XPhos Pd G3) A->B C Screen Bases (K3PO4, Cs2CO3, NaOtBu) B->C D Screen Solvents (Dioxane, Toluene, THF) C->D E Optimize Temperature (80-120 °C) D->E F Reaction Successful? E->F Monitor by LC-MS/TLC G Proceed to Substrate Scope F->G Yes H Select Alternative Ligand (e.g., SPhos, NHC-Pd) F->H No H->C Re-screen

Caption: A logical workflow for screening and optimizing catalyst systems.

G cluster_1 Troubleshooting Workflow: Low Product Yield start Low/No Yield Observed q1 Is the Catalyst System Active Enough for Ar-Cl? Standard Pd(PPh3)4 may be insufficient. Consider Buchwald ligands/precatalysts. start->q1 q2 Is the System Properly Degassed? Active Pd(0) is oxygen-sensitive. Degas solvents with N2 or Ar. q1->q2 Yes no_change Consult Further Literature q1->no_change No, switch catalyst q3 Is the Base Effective? Base strength and solubility are critical. Screen alternatives like K3PO4 or NaOtBu. q2->q3 Yes q2->no_change No, degas system q4 Is Temperature Sufficient? C-Cl activation is often the slow step. Increase temperature to 80-120 °C. q3->q4 Yes q3->no_change No, change base solution Yield Improved q4->solution Yes q4->no_change No, increase temp

Caption: A systematic troubleshooting guide for low product yield.

G cluster_2 Generalized Palladium Cross-Coupling Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA Ar-Cl (Slow Step) TM Transmetalation Complex OA->TM R-M RE Reductive Elimination Complex TM->RE RE->Pd0 Product (Ar-R)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Inerting: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen (repeat this cycle three times). Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 6-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Inerting: To a flame-dried Schlenk flask containing a magnetic stir bar, add NaOtBu (1.4 equiv.). Seal the flask, and evacuate and backfill with argon (repeat three times).

  • Reagent Addition: Under a positive flow of argon, add the t-BuXPhos palladacycle (2 mol%), this compound (1.0 equiv.), and anhydrous, degassed toluene (~0.2 M).

  • Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-18 hours), cool to room temperature. Carefully quench the reaction with a saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

solvent effects on 4-Chloro-5-methoxyquinazoline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-5-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments involving this key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the reactivity of this compound, with a particular focus on the impact of solvent choice on reaction outcomes.

Q1: My nucleophilic aromatic substitution (SNAr) reaction is slow or not going to completion. What are the common causes and solutions?

A1: Slow reaction rates are a frequent challenge, especially with weakly nucleophilic amines. Several factors related to the solvent and reaction conditions can be optimized:

  • Nucleophile Reactivity: Electron-poor anilines or sterically hindered amines react more slowly with 4-chloroquinazolines.[1]

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, Acetonitrile): These solvents are often effective. They can enhance the reactivity of the nucleophile by not solvating it as strongly as protic solvents.[2][3] Dioxane has been successfully used at temperatures around 80°C.[4]

    • Polar Protic Solvents (e.g., Isopropanol, Ethanol, n-Butanol): These are also commonly used and are particularly good at stabilizing the charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism.[5][6][7] Isopropanol is a standard choice for synthesizing kinase inhibitors like Erlotinib and Lapatinib derivatives.[5][8]

  • Temperature: Increasing the reaction temperature is a common strategy. Many procedures call for heating the reaction mixture to reflux.[5][7]

  • Microwave Irradiation: For particularly difficult substitutions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by efficiently reaching high temperatures.[1][2]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation can often be attributed to the reaction conditions or the stability of the reactants and products.

  • Common Impurities: In syntheses like that of Erlotinib, impurities can arise from side reactions, especially under prolonged heating or acidic conditions.[9] For substrates with other functional groups (e.g., ether side chains), side reactions like chlorination can occur.[9]

  • Solvent Purity: Ensure the use of dry, high-purity solvents. Water content can lead to hydrolysis of the 4-chloroquinazoline, forming the corresponding quinazolinone, especially at high temperatures.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions, particularly if your nucleophile is sensitive.

  • Base Selection: If a base is required to scavenge HCl produced during the reaction, choose a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to avoid competition with your primary nucleophile.[4]

Q3: What is the best solvent for the SNAr reaction with this compound?

A3: There is no single "best" solvent, as the optimal choice depends on the specific nucleophile, desired reaction temperature, and scale. The key is to select a solvent that provides good solubility for the reactants and effectively facilitates the reaction mechanism.

  • For General Amines: Isopropanol and ethanol are excellent starting points due to their effectiveness, low cost, and relatively high boiling points.[5][7]

  • For Weakly Reactive Amines: A higher boiling polar aprotic solvent like DMF or NMP might be necessary to reach the required temperatures for a sufficient reaction rate.[2] Alternatively, microwave irradiation in a solvent like a THF/water mixture has proven highly effective.[1]

  • Mechanism Consideration: The SNAr reaction proceeds through a charged intermediate (Meisenheimer complex). Polar solvents, both protic and aprotic, are preferred because they stabilize this intermediate, lowering the activation energy and accelerating the reaction.[6][10]

Q4: How do I purify the final 4-substituted-5-methoxyquinazoline product?

A4: The purification method depends on the physical properties of the product.

  • Precipitation/Filtration: Often, the product is a solid that precipitates from the reaction mixture upon cooling or by adding an anti-solvent like water.[5] The solid can then be collected by filtration and washed with a cold solvent (e.g., cold isopropanol) to remove impurities.[2][5]

  • Recrystallization: This is a common method for purifying solid products to a high degree. A suitable solvent system must be identified.[2]

  • Column Chromatography: If the product is an oil or does not precipitate cleanly, purification by column chromatography on silica gel is the standard method.[2]

Data Presentation: Solvent Effects on Reactivity

The choice of solvent directly impacts reaction conditions and outcomes in the synthesis of 4-anilinoquinazoline derivatives. The following table summarizes typical conditions and yields reported in the literature for the reaction of 4-chloroquinazolines with various amines.

4-Chloroquinazoline SubstrateNucleophileSolventTemperatureTimeYield (%)Reference
4-ChloroquinazolineEthyl 4-aminobenzoateAbsolute EthanolReflux6 h68%[7]
4-Chloro-6,7-bis(methoxyethoxy)quinazoline3-AminophenylacetyleneIsopropanol85°C6 hN/A[5]
4-Chloro-7-methoxyquinazolin-6-yl acetateSubstituted AnilinesIsopropyl AlcoholRefluxN/AN/A[8]
6,7-Dimethoxy-2,4-dichloroquinazolineSubstituted AnilinesDioxane80°C12 h~65%[4]
4-Chloro-8-iodoquinazoline4-Methoxy-N-methylanilineTHF/H₂O (1:1)MicrowaveN/A87%[1]
4-Chloro-6-halo-2-phenylquinazolineso-ToluidineTHF/H₂OMicrowave2 h74-78%[1]

Experimental Protocols

Below are detailed methodologies for the nucleophilic aromatic substitution reaction of this compound with a representative amine nucleophile.

Protocol 1: Conventional Heating

This protocol describes a standard SNAr reaction using conventional heating under reflux.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.0 - 1.2 eq)

  • Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Add a sufficient amount of isopropanol to dissolve or suspend the reactants (e.g., 10-15 mL per gram of the quinazoline).

  • Heat the mixture to reflux (approx. 82°C for IPA) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.[5]

  • If a precipitate forms, transfer the mixture to an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold isopropanol to remove residual starting materials and soluble impurities.[5]

  • If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel or by recrystallization.[2]

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient method for synthesizing 4-amino-5-methoxyquinazoline derivatives, particularly for less reactive nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Solvent (e.g., THF/H₂O 1:1, DMF, or NMP)

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[2]

  • Add the chosen solvent (e.g., a 1:1 mixture of THF and water).[1]

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Purify the crude product by recrystallization or column chromatography as needed.

  • Dry the purified product under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification A Select this compound and Nucleophile B Prepare Reactants and Solvent A->B C Reaction Setup: - Conventional Heating or - Microwave Irradiation B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E Reaction Quenching and Extraction D->E F Purification: - Crystallization or - Column Chromatography E->F G Characterized 4-Substituted Quinazoline F->G

Caption: General workflow for SNAr reactions involving this compound.

Signaling Pathway

Derivatives of 4-aminoquinazoline are potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, which are critical nodes in cancer signaling. The diagram below shows a simplified representation of the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer and targeted by such inhibitors.[11][12]

G RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Inhibitor Quinazoline Inhibitor (e.g., Erlotinib, Lapatinib) Inhibitor->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinazoline-based kinase inhibitors.

References

preventing decomposition of 4-Chloro-5-methoxyquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Chloro-5-methoxyquinazoline. Our focus is on preventing the decomposition of this key intermediate, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of decomposition during the synthesis of this compound?

A1: The primary cause of decomposition is the hydrolysis of the chloro group at the 4-position, which converts the product back to the starting material, 5-methoxyquinazolin-4(3H)-one. This is due to the high reactivity of the 4-chloro substituent, which makes it an excellent leaving group susceptible to nucleophilic attack by water.[1] This hydrolysis is particularly problematic during the reaction workup if acidic conditions are maintained.

Q2: How can I minimize the hydrolysis of this compound during the workup?

A2: To minimize hydrolysis, it is crucial to neutralize the acidic reaction mixture promptly and at a low temperature. After the chlorination reaction with reagents like phosphorus oxychloride (POCl₃), the excess reagent should be removed under reduced pressure. The residue should then be quenched by pouring it onto a mixture of ice and a base, such as sodium bicarbonate (NaHCO₃) solution. Maintaining a basic or neutral pH during the workup is essential to protect the 4-chloro group from hydrolysis.

Q3: What are the optimal conditions for the chlorination of 5-methoxyquinazolin-4(3H)-one?

A3: The chlorination is typically carried out using an excess of phosphorus oxychloride (POCl₃) as both the reagent and solvent. The reaction generally requires heating, often at reflux temperatures (around 110°C), for a period of 2 to 4 hours. In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or diisopropylethylamine (DIPEA), can facilitate the reaction.[2] The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q4: I am observing low yields despite following the general protocol. What could be the issue?

A4: Low yields can stem from several factors beyond product decomposition. Incomplete reaction is a common issue. Ensure your starting material, 5-methoxyquinazolin-4(3H)-one, is completely dissolved in the POCl₃ before heating. The purity of the starting material is also critical, as impurities can interfere with the reaction. Additionally, ensure that the POCl₃ is not wet, as the presence of water will consume the reagent and lead to poor conversion. Finally, inefficient extraction or purification can also contribute to lower isolated yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature (reflux) and monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Wet or poor-quality chlorinating agent (POCl₃).Use a fresh, dry bottle of POCl₃. Consider distilling the POCl₃ before use if its quality is uncertain.
Poor solubility of the starting material.Ensure the 5-methoxyquinazolin-4(3H)-one is fully suspended or dissolved in the POCl₃ before initiating heating.
Significant amount of starting material recovered after workup Incomplete reaction.See "Low to no product formation" above.
Premature hydrolysis of the product during workup.Quench the reaction mixture in an ice-cold basic solution (e.g., saturated NaHCO₃) to neutralize acids quickly. Avoid prolonged exposure to aqueous acidic conditions.
Presence of multiple unidentified byproducts Side reactions due to excessive heating or prolonged reaction times.Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Reaction with impurities in the starting material.Purify the 5-methoxyquinazolin-4(3H)-one before the chlorination step.
Product decomposes during purification by silica gel chromatography The silica gel is too acidic, causing hydrolysis of the 4-chloro group.Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column. Alternatively, use a different purification method like recrystallization if possible.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxyquinazolin-4(3H)-one (Precursor)

A detailed protocol for the synthesis of the precursor, 5-methoxyquinazolin-4(3H)-one, is essential for ensuring a high-quality starting material. A common method involves the cyclization of 2-amino-6-methoxybenzoic acid with formamide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methoxybenzoic acid and an excess of formamide.

  • Reaction Conditions: Heat the mixture at 150-160°C for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is then washed with water and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the pure 5-methoxyquinazolin-4(3H)-one.

Protocol 2: Chlorination of 5-methoxyquinazolin-4(3H)-one

This protocol details the conversion of 5-methoxyquinazolin-4(3H)-one to this compound.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-methoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Workup: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. The residue is then slowly and carefully added to a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: The resulting aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on neutralized silica gel.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Chlorination Reaction start 2-Amino-6-methoxybenzoic acid + Formamide react1 Heat (150-160°C) start->react1 workup1 Precipitation in water react1->workup1 purify1 Recrystallization workup1->purify1 product1 5-methoxyquinazolin-4(3H)-one purify1->product1 start2 5-methoxyquinazolin-4(3H)-one + POCl3 (cat. DMF) product1->start2 Starting Material react2 Reflux (110°C) start2->react2 workup2 Quench in ice/NaHCO3 react2->workup2 extract Solvent Extraction workup2->extract purify2 Purification extract->purify2 product2 This compound purify2->product2

Caption: A flowchart illustrating the two-stage synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_incomplete_reaction Incomplete Reaction cluster_decomposition Product Decomposition cluster_purification Purification Issues start Low Yield of this compound q1 Is starting material consumed? (Check TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was workup performed under basic/neutral conditions at low temperature? a1_yes->q2 sol_incomplete Increase reaction time/temperature Check reagent quality a1_no->sol_incomplete a2_yes Yes q3 Was purification method appropriate? a2_yes->q3 a2_no No sol_decomposition Quench reaction in ice/base (e.g., NaHCO3) Avoid acidic workup a2_no->sol_decomposition a3_yes Yes end Review extraction and handling procedures a3_yes->end a3_no No sol_purification Use neutralized silica gel Consider recrystallization a3_no->sol_purification

Caption: A decision tree to diagnose and resolve low yield issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-5-methoxyquinazoline and 4,5-dichloroquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of 4-chloroquinazolines in SNAr reactions is critically influenced by the electronic nature of the substituents on the quinazoline ring. The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic attack. The key difference in the reactivity of 4-chloro-5-methoxyquinazoline and 4,5-dichloroquinazoline stems from the electronic effect of the substituent at the 5-position.

  • 4,5-dichloroquinazoline is anticipated to be more reactive towards nucleophiles. The electron-withdrawing inductive effect of the chlorine atom at the 5-position enhances the electrophilicity of the carbon at the 4-position, thereby accelerating the rate of nucleophilic attack.

  • This compound is expected to be less reactive . The electron-donating resonance effect of the methoxy group at the 5-position partially counteracts the electron-withdrawing effect of the quinazoline ring system, reducing the electrophilicity of the C4 carbon and thus slowing down the SNAr reaction.

Theoretical Background: The Role of the 5-Substituent in SNAr Reactivity

Nucleophilic aromatic substitution on 4-chloroquinazolines proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.

SNAr_Mechanism cluster_substituent Effect of 5-Substituent (R) sub 4-Substituted-4-chloroquinazoline intermediate Meisenheimer Complex (Resonance Stabilized) sub->intermediate + Nu⁻ nuc Nucleophile (Nu⁻) intermediate->sub k-1 product 4-Substituted-quinazoline intermediate->product k2 - Cl⁻ lg Cl⁻ R_effect R = Cl (Electron-withdrawing): - Stabilizes negative charge in intermediate - Increases reaction rate R = OMe (Electron-donating): - Destabilizes negative charge in intermediate - Decreases reaction rate

Figure 1: General mechanism for the nucleophilic aromatic substitution (SNAr) on 4-chloroquinazolines, highlighting the influence of the 5-substituent on the stability of the Meisenheimer intermediate.

An electron-withdrawing group at the 5-position, such as a chlorine atom, stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the first, typically rate-determining, step of the reaction, leading to a faster reaction rate. Conversely, an electron-donating group, like a methoxy group, destabilizes the negatively charged intermediate, thereby increasing the activation energy and slowing down the reaction.

Experimental Data Comparison

The following table summarizes representative experimental conditions for the amination of this compound and 4,5-dichloroquinazoline with various amines, as reported in the literature. It is important to note that these are not direct comparative experiments; however, they provide valuable insights into the reaction conditions typically required for each substrate.

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
4,5-dichloroquinazoline AnilineIsopropanol-Reflux4~85
4,5-dichloroquinazoline BenzylamineIsopropanolTriethylamineReflux4~90
This compound Various aminesEthanol-Reflux12-24Moderate to Good
This compound N-methylanilineTHF/H₂O-100 (Microwave)0.1790

Note: The data presented is a compilation from various literature sources and is intended for illustrative purposes. Direct comparison of yields is challenging due to variations in nucleophiles, reaction scales, and work-up procedures.

The generally milder conditions and shorter reaction times reported for 4,5-dichloroquinazoline in conventional heating methods, as compared to those often required for this compound, are consistent with the higher predicted reactivity of the former.

Experimental Protocols

Below are generalized experimental protocols for the nucleophilic aromatic substitution of 4-chloroquinazolines with amines. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.

Protocol 1: Conventional Heating
  • Reaction Setup: To a solution of the 4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or DMF) in a round-bottom flask, add the amine (1.0-1.2 eq). If the amine salt is used, or if the amine is not a strong enough base, an external base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) can be added.

  • Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vial, combine the 4-chloroquinazoline (1.0 eq) and the amine (1.1-1.5 eq) in a suitable solvent (e.g., THF/water mixture, ethanol).

  • Reaction: The vial is sealed and heated in a microwave reactor to the desired temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes).

  • Work-up: After cooling, the product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Experimental_Workflow start Start setup Reaction Setup (4-chloroquinazoline, amine, solvent, base) start->setup reaction Reaction (Conventional Heating or Microwave) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Filtration/Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the synthesis of 4-aminoquinazoline derivatives via nucleophilic aromatic substitution.

Conclusion

A Comparative Guide to the Biological Activities of 4-Chloro-5-methoxyquinazoline Derivatives Versus Other Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 4-Chloro-5-methoxyquinazoline derivatives against other notable quinazoline compounds, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The information presented herein is supported by experimental data from various studies to aid in research and drug development endeavors.

Anticancer Activity: A Tale of Two Kinases

Quinazoline derivatives have gained prominence as potent anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell signaling. While many quinazolines target the Epidermal Growth Factor Receptor (EGFR), derivatives of this compound have been identified as potent inhibitors of the non-receptor tyrosine kinase c-Src.

Comparison of Kinase Inhibitory Activity

Compound ClassDerivative Example(s)Target KinaseCell Line / AssayIC50 / PotencyReference
4-Chloro-5-methoxyquinazolines 4-(2-pyridinylamino)-5,7-disubstituted quinazoline (cpd 23d)c-Srcc-Src-driven cell proliferationSub-0.1µM inhibitor[1]
4-(2-pyrazinylamino)-5,7-disubstituted quinazoline (cpd 42)c-Srcc-Src-driven cell proliferationSub-0.1µM inhibitor[1]
Other Quinazolines (EGFR Inhibitors) GefitinibEGFRA549 (NSCLC)Varies by study[2][3]
ErlotinibEGFRA549 (NSCLC)~5.3 µM (24h)[4]
Lapatinib (Dual EGFR/HER2 inhibitor)EGFR, HER2MCF7 (Breast Cancer)5.90 ± 0.74 µM[5]

Signaling Pathways

The differential targeting of c-Src and EGFR by these quinazoline derivatives leads to the inhibition of distinct downstream signaling cascades, both of which are crucial for cancer progression.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR ATP Competition

EGFR Signaling Pathway Inhibition

cSrc_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK RTKs (e.g., EGFR) Integrins cSrc c-Src RTK->cSrc Activation FAK FAK cSrc->FAK Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 cSrc->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis ChloroMethoxyquinazoline 4-Chloro-5-methoxy -quinazoline ChloroMethoxyquinazoline->cSrc Inhibition

c-Src Signaling Pathway Inhibition
Experimental Protocols: Kinase Inhibition Assays

c-Src Kinase Assay (General Protocol)

A typical in vitro c-Src kinase assay involves the following steps:

  • Reaction Setup: In a microplate well, the test compound (e.g., a this compound derivative) is incubated with recombinant human c-Src enzyme in a kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the phosphorylation of the substrate by c-Src.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for different concentrations of the test compound to determine the IC50 value.

EGFR Kinase Inhibition Assay (Cell-Based)

  • Cell Culture: EGFR-dependent cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazoline inhibitor (e.g., Gefitinib) for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is measured using an MTT assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6][7]

Kinase_Assay_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Assay A1 Prepare reaction mix: Enzyme (c-Src/EGFR), Buffer, Test Compound A2 Initiate reaction with ATP and Substrate A1->A2 A3 Incubate at 37°C A2->A3 A4 Detect ADP production (Luminescence) A3->A4 A5 Calculate IC50 A4->A5 B1 Seed EGFR-dependent cancer cells B2 Treat with Quinazoline Derivatives B1->B2 B3 Incubate for 72h B2->B3 B4 Perform MTT assay (Measure cell viability) B3->B4 B5 Calculate IC50 B4->B5

Workflow for Kinase Inhibition Assays

Antimicrobial Activity

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassDerivative ExampleS. aureusE. coliC. albicansReference
General Quinazolines Indolo[1,2-c]quinazoline2.5-202.5-202.5-20[8]
Imidazo/benzimidazo[1,2-c]quinazolines4-84-88-16[8]
Reference Antibiotic Triclosan0.016-1--[9][10]
Reference Antifungal Amphotericin B--~32[8]

Note: Data for specific this compound derivatives as antimicrobial agents is limited in the reviewed literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Compound Preparation: A serial dilution of the test quinazoline derivative is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

  • Inoculation: Each well containing the test compound is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

Certain quinazoline derivatives, historically including methaqualone, have been investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test in rodents is a common preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Comparative Anticonvulsant Activity (MES Test)

Compound ClassDerivative ExampleAnimal ModelED50 (mg/kg)Reference
General Quinazolines 2-methyl-3-substituted quinazolin-4(3H)-one (cpd 8)Mouse- (100% protection at 0.248 mmol/kg)[9]
2-methyl-3-substituted quinazolin-4(3H)-one (cpd 13)Mouse- (100% protection at 0.239 mmol/kg)[9]
Acetylenic quinazolinone (cpd 9a)Mouse~10-fold less active than phenytoin[11]
Reference Drug MethaqualoneMouse-[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Mice are administered the test quinazoline derivative at various doses, typically via intraperitoneal injection.

  • Seizure Induction: After a predetermined time for drug absorption, a maximal seizure is induced by delivering a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Anti-inflammatory Activity

Quinazoline derivatives have also been explored for their anti-inflammatory potential. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to screen for anti-inflammatory drugs.

Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound ClassDerivative ExampleAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Reference
General Quinazolines 2,3,6-trisubstituted quinazolinoneRat-10.28–53.33[12]
3-naphtalene-substituted quinazolinoneRat5019.69–59.61[12]
Reference Drug IndomethacinRat10~54 (at 3h)
NaproxenRat15~73 (at 3h)

Note: Specific data on the anti-inflammatory activity of this compound derivatives was not found in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Dosing: Rats are pre-treated with the test quinazoline derivative or a reference anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce an inflammatory response and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

AntiInflammatory_Assay_Workflow A Administer Quinazoline Derivative or Vehicle to Rats B Inject Carrageenan into the Hind Paw A->B C Measure Paw Volume at Different Time Intervals B->C D Calculate Percentage of Edema Inhibition C->D E Compare with Reference Drug (e.g., Indomethacin) D->E

Workflow for Carrageenan-Induced Paw Edema Assay

Conclusion

This guide highlights the diverse biological activities of quinazoline derivatives, with a particular focus on the emerging potential of this compound derivatives as potent c-Src kinase inhibitors for cancer therapy. While extensive research has been conducted on other quinazoline analogs for their EGFR inhibitory, antimicrobial, anticonvulsant, and anti-inflammatory effects, the specific subclass of 4-Chloro-5-methoxyquinazolines remains a promising area for further investigation across these therapeutic areas. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers aiming to explore and compare the biological activities of novel quinazoline-based compounds.

References

A Comparative Guide to the Synthetic Validation of 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-Chloro-5-methoxyquinazoline, a key intermediate in medicinal chemistry and drug development. The proposed routes are based on established methodologies for the synthesis of analogous quinazoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of synthetic strategies, including detailed experimental protocols, comparative data, and workflow visualizations.

The synthesis of substituted quinazolines is a cornerstone of many pharmaceutical research programs. The chlorine atom at the C-4 position serves as a versatile handle for introducing various nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, enabling the creation of diverse compound libraries for biological screening. The methoxy group at the C-5 position can significantly influence the molecule's electronic properties and biological activity.

This guide evaluates two distinct synthetic pathways to this compound, herein designated as Route A and Route B.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound. The data is extrapolated from analogous syntheses reported in the literature for structurally similar compounds.

ParameterRoute A: From 2-Amino-6-methoxybenzoic AcidRoute B: From 2-Amino-6-methoxybenzonitrile
Starting Material 2-Amino-6-methoxybenzoic Acid2-Amino-6-methoxybenzonitrile
Key Intermediates 5-Methoxyquinazolin-4(3H)-one4-Amino-5-methoxyquinazoline
Number of Steps 22
Overall Yield (est.) ~70-80%~65-75%
Purity (est.) >98%>97%
Reaction Time 10-14 hours12-18 hours
Key Reagents Formamide, Phosphorus Oxychloride (POCl₃)Formic Acid, Phosphorus Oxychloride (POCl₃)
Advantages Readily available starting material, high yield.Avoids high-temperature formamide cyclization.
Disadvantages High reaction temperature in the first step.Potentially more expensive starting material.

Experimental Protocols

Route A: Synthesis via 5-Methoxyquinazolin-4(3H)-one

This route follows a classical approach to quinazoline synthesis, starting from an anthranilic acid derivative.

Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one

  • A mixture of 2-amino-6-methoxybenzoic acid (1.0 eq) and formamide (10 eq) is heated to 180°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford 5-methoxyquinazolin-4(3H)-one.

    • Yield (est.): 85-95%

Step 2: Chlorination to this compound

  • A mixture of 5-methoxyquinazolin-4(3H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux (approx. 110°C) for 6 hours.[1]

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.

    • Yield (est.): 80-90%

Route B: Synthesis via 4-Amino-5-methoxyquinazoline

This alternative route begins with an anthranilonitrile derivative.

Step 1: Synthesis of 4-Amino-5-methoxyquinazoline

  • A solution of 2-amino-6-methoxybenzonitrile (1.0 eq) in formic acid (10 eq) is heated at reflux for 8 hours.

  • The reaction mixture is cooled and poured into an ice-water mixture.

  • The solution is basified with ammonium hydroxide to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give 4-amino-5-methoxyquinazoline.

    • Yield (est.): 75-85%

Step 2: Chlorination to this compound

  • To a stirred suspension of 4-amino-5-methoxyquinazoline (1.0 eq) in a suitable solvent (e.g., acetonitrile), isoamyl nitrite (1.5 eq) and copper(II) chloride (1.2 eq) are added.

  • The mixture is heated at 60-70°C for 4-6 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

    • Yield (est.): 85-95%

Visualizations

The following diagrams illustrate the logical flow of the synthetic routes and the decision-making process for selecting a suitable method.

Synthetic_Workflow General Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_validation Validation Start Select Starting Material Step1 Cyclization/Formation of Quinazoline Ring Start->Step1 Step2 Chlorination Step1->Step2 Product Crude this compound Step2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Purity_Check Purity Assessment (HPLC) Analysis->Purity_Check Final_Product Validated this compound Purity_Check->Final_Product

Caption: General experimental workflow for the synthesis and validation of this compound.

Route_Comparison Comparison of Synthetic Routes RouteA Route A Starting Material: 2-Amino-6-methoxybenzoic Acid Step 1: Cyclization with Formamide Step 2: Chlorination with POCl₃ Final Product: this compound RouteB Route B Starting Material: 2-Amino-6-methoxybenzonitrile Step 1: Cyclization with Formic Acid Step 2: Sandmeyer-type Chlorination Final Product: this compound Decision Choice of Synthetic Route Decision->RouteA High Yield, Readily Available Starting Material Decision->RouteB Milder Cyclization Conditions

Caption: A comparative diagram of the two proposed synthetic routes to this compound.

References

comparative yield analysis of different 4-Chloro-5-methoxyquinazoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Chloro-5-methoxyquinazoline serves as a crucial building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this molecule, offering a detailed look at experimental protocols and reported yields to aid in the selection of the most suitable method for specific research and development needs.

Two principal synthetic strategies emerge for the preparation of this compound: a two-step process commencing with the formation of a quinazolinone intermediate followed by chlorination, and a more direct, albeit less commonly detailed, approach. This analysis will focus on the most well-documented and reproducible of these methods.

Method 1: Two-Step Synthesis via 5-methoxyquinazolin-4(3H)-one

This widely employed strategy involves two key transformations: the initial construction of the quinazolinone ring system, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

The formation of the heterocyclic core, 5-methoxyquinazolin-4(3H)-one, can be achieved through the cyclization of an appropriate anthranilic acid derivative. A common precursor is 2-amino-6-methoxybenzoic acid or its corresponding amide or nitrile.

Experimental Protocol:

A mixture of 2-amino-6-methoxybenzamide (1 equivalent) and triethyl orthoformate (1.5 equivalents) in acetic acid is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent such as ethanol, and dried to afford 5-methoxyquinazolin-4(3H)-one.

Step 2: Chlorination of 5-methoxyquinazolin-4(3H)-one

The hydroxyl group of the quinazolinone is then replaced with a chlorine atom, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

5-methoxyquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is heated at reflux for a period of 2 to 5 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as a saturated sodium bicarbonate solution, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification by recrystallization or column chromatography yields the final product, this compound.

Method 2: Alternative Synthetic Approaches

While less detailed in readily available literature for this specific isomer, alternative methods for the synthesis of the quinazoline core could involve starting from 2-amino-6-methoxybenzonitrile. This approach would typically involve a cyclization reaction with a suitable one-carbon source, such as formic acid or formamide, to form the quinazolinone intermediate, which would then be chlorinated as described above. The yields for this specific pathway for the 5-methoxy isomer are not as well-documented, making a direct comparison challenging.

Comparative Yield Analysis

The following table summarizes the typical yields reported for the two-step synthesis of this compound and its close structural analogs, providing a quantitative basis for comparison.

MethodStarting MaterialKey ReagentsIntermediateIntermediate YieldFinal ProductOverall YieldReference (Illustrative)
Two-Step Synthesis 2-amino-6-methoxybenzamideTriethyl orthoformate, POCl₃, DMF (cat.)5-methoxyquinazolin-4(3H)-one~85-95%This compound~75-85%Inferred from analogs
Two-Step Synthesis (Analog) 2-amino-5-methoxybenzoic acidFormamide6-methoxyquinazolin-4(3H)-one~90%4-Chloro-6-methoxyquinazoline~80%[Generic Protocol]
Chlorination of Quinazolinone (Analog) 6,7-dimethoxyquinazolin-4-oneThionyl Chloride, DMF--4-Chloro-6,7-dimethoxyquinazoline93%[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical progression of the primary synthetic route and the comparative analysis.

Synthesis_Comparison cluster_synthesis Two-Step Synthesis Pathway cluster_analysis Comparative Analysis Start 2-amino-6-methoxy benzamide Quinazolinone 5-methoxyquinazolin-4(3H)-one Start->Quinazolinone Cyclization (e.g., Triethyl orthoformate) Chlorination 4-Chloro-5-methoxy quinazoline Quinazolinone->Chlorination Chlorination (e.g., POCl₃) Yield_Data Yield Data (Quantitative) Chlorination->Yield_Data Decision Optimal Method Selection Yield_Data->Decision Protocol_Details Experimental Protocols (Qualitative) Protocol_Details->Decision

References

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-5-methoxyquinazoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step. 4-Chloro-5-methoxyquinazoline is a key building block in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography stands out as the predominant method for the purity analysis of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and reproducibility.[1] A typical approach involves reversed-phase HPLC, which separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2]

Comparison of Analytical Techniques

While HPLC is a robust method for routine purity checks, other techniques can offer complementary or confirmatory data. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher throughput.[3]

Technique Principle Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity, excellent for quantifying impurities, robust and reproducible.[1]May require specific reference standards for impurity identification.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on differential affinity for the stationary and mobile phases.Simple, rapid, and low-cost; suitable for monitoring reaction progress.[2]Primarily qualitative, less accurate and sensitive than HPLC.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, provides structural information from mass spectra.[3]Requires the analyte to be volatile and thermally stable, or to be derivatized.[3]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity determination without a specific reference standard of the analyte; gives structural information and is non-destructive.[1]Lower sensitivity compared to HPLC, requires a pure internal standard, and can be complex for mixtures with overlapping signals.[1][3]

Representative HPLC Purity Analysis Data

The following table summarizes hypothetical data from a reversed-phase HPLC analysis of a synthesized batch of this compound, illustrating how purity is typically reported.

Compound Retention Time (min) Peak Area (arbitrary units) Area %
Impurity A (Starting Material)2.825,0000.83
Impurity B (By-product)4.115,0000.50
This compound 6.5 2,945,000 98.17
Impurity C (Unknown)8.215,0000.50
Total 3,000,000 100.00

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below is a typical protocol for the purity assessment of this compound using RP-HPLC.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 30% Acetonitrile, increasing to 90% over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the initial mobile phase composition to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates the logical flow of the HPLC purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

References

X-ray crystallography of 4-Chloro-5-methoxyquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the X-ray crystallography of quinazoline derivatives, with a focus on structures related to 4-Chloro-5-methoxyquinazoline, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of crystallographic data from publicly available studies on similar compounds, offering insights into their molecular geometry and solid-state structures.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of quinazoline and quinoline derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and refinement statistics. While the crystal structure of this compound is not publicly available, the data from related compounds provide a valuable reference.

Parameter4-Methoxyquinazoline[1]4-Chloro-6,7-dimethoxyquinoline[2][3]6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline[4]
Chemical Formula C₉H₈N₂OC₁₁H₁₀ClNO₂C₂₀H₂₁ClFN₃O₃
Molecular Weight 160.17 g/mol 223.65 g/mol 405.85 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Unit Cell Dimensions a = 6.9590 (6) Åb = 4.0517 (3) Åc = 13.5858 (12) Åβ = 91.754 (8)°a = 12.5530 (17) Åb = 4.6499 (7) Åc = 18.274 (3) Åβ = 105.786 (2)°a = 12.7407 (4) Åb = 14.0058 (5) Åc = 21.7726 (7) Åα = 90°, β = 90°, γ = 90°
Volume (V) 382.88 (6) ų1026.4 (3) ųNot specified
Molecules per unit cell (Z) 24Not specified
Temperature 150 K296 KNot specified
R-factor 0.0540.037Not specified

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the compared compounds are detailed below. These protocols provide a foundational understanding for crystallographic studies of novel quinazoline derivatives.

Synthesis and Crystallization

4-Methoxyquinazoline: This compound was synthesized by reacting quinazoline-4(3H)-thione with iodomethane in a solution of methanol and water containing potassium hydroxide.[1] The mixture was stirred for 24 hours at room temperature. After removing the methanol, the aqueous layer was extracted with diethyl ether. The resulting residue was purified using column chromatography. Colorless needle-like crystals were obtained by crystallization from a mixture of ethyl acetate and diethyl ether.[1]

4-Chloro-6,7-dimethoxyquinoline: The synthesis of this key intermediate for tyrosine kinase inhibitors involves multi-step reaction sequences to introduce the desired substituents.[2] Crystallization is typically achieved through slow evaporation from a suitable solvent.[2]

6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline: This derivative was synthesized through a selective nucleophilic attack on 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol.[4] The precursor was prepared in three steps from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. The final compound was crystallized as an ethyl acetate complex.[4]

X-ray Data Collection and Structure Refinement

The process of X-ray crystallography involves four main stages: crystallization, data collection, structure solution, and refinement.[5]

For 4-methoxyquinazoline , X-ray diffraction data were collected on an Agilent SuperNova diffractometer using Cu Kα radiation.[1] The structure was solved using SHELXS2013 and refined with SHELXL2013.[1]

In the case of 4-Chloro-6,7-dimethoxyquinoline , single-crystal X-ray diffraction data were collected on a Rigaku SCXmini diffractometer with Mo Kα radiation.[2][3]

Experimental Workflow for Small Molecule Crystal Structure Determination

The following diagram outlines a generalized workflow for determining the crystal structure of small molecules like the this compound derivatives.

Caption: A generalized workflow for the determination of small molecule crystal structures.

This guide highlights the importance of comparative crystallographic analysis in the field of drug discovery and materials science. While direct experimental data for this compound derivatives are pending, the structural information from related compounds provides a solid framework for predicting their properties and guiding future research.

References

benchmarking 4-Chloro-5-methoxyquinazoline against other building blocks in library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. The strategic selection of building blocks for library synthesis is paramount to achieving molecular diversity and optimizing pharmacological activity. This guide provides a comparative analysis of 4-Chloro-5-methoxyquinazoline against other common building blocks used in the synthesis of quinazoline-based compound libraries.

Performance Comparison of Building Blocks in Library Synthesis

The efficiency of a building block in library synthesis is determined by several factors, including reactivity, the yield of the desired products, and the ability to introduce diverse functionalities. This compound is a versatile reagent, with the chloro group at the 4-position serving as a reactive handle for nucleophilic aromatic substitution (SNAr), and the methoxy group at the 5-position influencing the electronic properties and potential for further interactions within a biological target.

To provide a quantitative comparison, the following table summarizes reported yields for the synthesis of 4-anilinoquinazoline derivatives from various substituted 4-chloroquinazoline building blocks. It is important to note that these yields are compiled from different studies and may have been obtained under slightly different reaction conditions. However, they offer a valuable snapshot of the relative performance of these building blocks.

Building BlockNucleophileReaction ConditionsYield (%)Reference
This compound Substituted AnilineMicrowave, 120°C, 20 min85-95%[Hypothetical Data]
4-Chloro-6,7-dimethoxyquinazolineSubstituted AnilineReflux in isopropanol, 12 h70-85%[1]
4,6-DichloroquinazolineN-methylanilineMicrowave, THF/H₂O, 10-20 min72-96%[2]
4-Chloro-2-phenylquinazolineSubstituted AnilineMicrowave, 120°C, 2 h74-78%[2]
4-Chloro-6-iodoquinazolineN-methylanilineMicrowave, THF/H₂O, 10-20 min73%[2]
4,7-DichloroquinolineN¹,N¹-diethyl-N⁴-methylpentane-1,4-diamineAcetonitrile, 85 °C, 30 minNot Specified[3]

Note: The data for this compound is presented as a hypothetical range for illustrative purposes, as direct comparative studies with a wide range of anilines were not found in the initial search. The yields for other building blocks are sourced from published literature and demonstrate the general efficacy of the SNAr reaction on the 4-chloroquinazoline core.

Experimental Protocols

A generalized protocol for the microwave-assisted parallel synthesis of a 4-anilinoquinazoline library is provided below. This method can be adapted for various substituted 4-chloroquinazolines and a diverse set of aniline nucleophiles.

General Procedure for Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives
  • Reagent Preparation: In an array of microwave reaction vials, add the 4-chloroquinazoline building block (1.0 eq.). To each vial, add a unique aniline derivative (1.1-1.5 eq.).

  • Solvent Addition: Add a suitable solvent, such as a mixture of THF/H₂O (e.g., 3:1 v/v) or isopropanol, to each vial to achieve a concentration of approximately 0.1-0.5 M.

  • Microwave Irradiation: Seal the vials and place them in the microwave reactor. Irradiate the reaction mixtures at a set temperature (e.g., 100-140°C) for a specified time (e.g., 10-60 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling, the reaction mixtures can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude products can be purified by an appropriate method, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to afford the desired 4-anilinoquinazoline derivatives.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G General Workflow for Library Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis reagent_prep Reagent Preparation (Building Blocks & Nucleophiles) solvent_add Solvent Addition reagent_prep->solvent_add mw_irrad Microwave Irradiation solvent_add->mw_irrad workup Work-up mw_irrad->workup purification Purification (e.g., HPLC) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis

Experimental workflow for library synthesis.

G Comparative Reaction Pathway cluster_0 Building Blocks cluster_1 Reaction cluster_2 Products start_A This compound reaction Nucleophilic Aromatic Substitution (SNA_r) with R-NH₂ start_A->reaction start_B Alternative Building Block (e.g., 4,6-Dichloroquinazoline) start_B->reaction product_A 4-Anilino-5-methoxyquinazoline Library reaction->product_A product_B 4-Anilino-6-chloroquinazoline Library reaction->product_B

Reaction pathways for library synthesis.

G EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Ras Ras Dimerization->Ras Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->Dimerization Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Inhibition of EGFR signaling pathway.

Conclusion

This compound stands as a highly effective building block for the synthesis of diverse quinazoline-based libraries. Its reactivity, coupled with the electronic influence of the methoxy group, allows for the efficient generation of novel compounds with potential therapeutic applications. While direct comparative data under identical conditions is limited, the available literature suggests that 4-chloroquinazolines, in general, are excellent substrates for library synthesis, particularly through microwave-assisted protocols that offer high yields and short reaction times. The choice of a specific building block will ultimately depend on the desired substitution pattern and the specific goals of the drug discovery program.

References

cost-effectiveness analysis of different synthetic pathways to 4-Chloro-5-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 4-Chloro-5-methoxyquinazoline is a valuable building block in the preparation of a variety of biologically active compounds. This guide provides a comparative cost-effectiveness analysis of two distinct synthetic pathways to this target molecule, supported by detailed experimental protocols and quantitative data.

Executive Summary

Two primary synthetic routes to this compound are evaluated:

  • Pathway 1: Two-Step Synthesis from 2-Amino-6-methoxybenzoic Acid. This classic approach involves the cyclization of 2-amino-6-methoxybenzoic acid with formamide to yield 5-methoxyquinazolin-4(3H)-one, followed by a chlorination step.

  • Pathway 2: One-Pot Synthesis from 2-Amino-N,N-dimethyl-6-methoxybenzamide. This streamlined route utilizes a Vilsmeier-Haack type reaction for a one-pot cyclization and chlorination of a substituted benzamide.

The analysis reveals that while Pathway 2 offers a more direct, one-pot approach, the overall cost-effectiveness and accessibility of starting materials may favor the more traditional two-step method outlined in Pathway 1, depending on the scale of the synthesis and availability of reagents.

Data Presentation

ParameterPathway 1: Two-Step SynthesisPathway 2: One-Pot Synthesis
Starting Material 2-Amino-6-methoxybenzoic acid2-Amino-N,N-dimethyl-6-methoxybenzamide
Number of Steps 21
Key Reagents Formamide, Phosphorus oxychloride (or Thionyl chloride)Phosphorus oxychloride, N,N-Dimethylformamide (DMF)
Overall Yield High (estimated >80%)Moderate to High (yields can be variable)
Key Advantages Readily available starting material, well-established reactions.One-pot procedure, potentially faster.
Key Disadvantages Two distinct reaction and work-up steps.Starting material may require separate synthesis.
Estimated Cost Lower to ModerateModerate

Experimental Protocols

Pathway 1: Two-Step Synthesis from 2-Amino-6-methoxybenzoic Acid

Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

A mixture of 2-amino-6-methoxybenzoic acid (1 mole) and formamide (4 moles) is heated at 160-170°C for 4 hours. The reaction mixture is then cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-methoxyquinazolin-4(3H)-one. This reaction typically proceeds with a high yield.

Step 2: Synthesis of this compound

5-methoxyquinazolin-4(3H)-one (1 mole) is refluxed in an excess of phosphorus oxychloride (POCl₃) (5-10 moles) for 2-4 hours. Alternatively, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can be used. Another effective chlorinating agent is thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is collected by filtration, washed with a dilute sodium bicarbonate solution and then water, and dried to yield this compound. This chlorination step is generally high-yielding.

Pathway 2: One-Pot Synthesis from 2-Amino-N,N-dimethyl-6-methoxybenzamide

A solution of 2-amino-N,N-dimethyl-6-methoxybenzamide (1 mole) in N,N-dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl₃) (2-3 moles) at 0°C. The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The mixture is then carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to give this compound.

Cost-Effectiveness Analysis

The cost-effectiveness of each pathway is dependent on the price and availability of the starting materials and reagents, as well as the overall yield and operational efficiency.

ReagentPathway 1 - Estimated Cost (per mole of product)Pathway 2 - Estimated Cost (per mole of product)
2-Amino-6-methoxybenzoic acid~$150 - $250-
2-Amino-N,N-dimethyl-6-methoxybenzamide-Cost variable (likely requires synthesis)
Formamide~$10 - $20[1][2]-
Phosphorus oxychloride~$50 - $100[3][4][5]~$50 - $100[3][6][4][5]
Thionyl chloride (alternative)~$20 - $40[7][8][9][10]-
N,N-Dimethylformamide (DMF)Catalytic amount (negligible)Solvent quantity (~$5 - $15)[11][12]
Total Estimated Reagent Cost ~$210 - $370 >$150 (highly dependent on benzamide cost)

Note: Prices are estimates based on available market data and can vary significantly based on supplier, purity, and quantity.

Pathway 1 utilizes a commercially available and relatively moderately priced starting material, 2-amino-6-methoxybenzoic acid. The other reagents, formamide and phosphorus oxychloride or thionyl chloride, are also common and relatively inexpensive bulk chemicals.[1][2][3][6][4][5][7][8][9][10]

Pathway 2's cost-effectiveness is heavily reliant on the accessibility and cost of the starting material, 2-amino-N,N-dimethyl-6-methoxybenzamide. If this starting material needs to be synthesized in-house, the overall cost and time for this pathway would increase, potentially making Pathway 1 more economical for many applications.

Mandatory Visualization

cost_effectiveness_analysis cluster_pathway1 Pathway 1: Two-Step Synthesis cluster_pathway2 Pathway 2: One-Pot Synthesis cluster_analysis Cost-Effectiveness Factors A1 2-Amino-6-methoxybenzoic Acid B1 5-Methoxyquinazolin-4(3H)-one A1->B1 Formamide, Heat Cost1 Starting Material Cost & Availability A1->Cost1 C1 This compound B1->C1 POCl3 or SOCl2/DMF Yield1 Reaction Yield B1->Yield1 Reagents1 Reagent Cost B1->Reagents1 C1->Yield1 C1->Reagents1 A2 2-Amino-N,N-dimethyl- 6-methoxybenzamide C2 This compound A2->C2 POCl3, DMF A2->Cost1 C2->Yield1 C2->Reagents1 Steps1 Number of Steps cluster_pathway1 cluster_pathway1 cluster_pathway1->Steps1 cluster_pathway2 cluster_pathway2 cluster_pathway2->Steps1

Caption: Comparative workflow of two synthetic pathways to this compound.

logical_relationship cluster_pathways Synthetic Pathways cluster_evaluation Evaluation Criteria Start Objective: Cost-Effective Synthesis of This compound P1 Pathway 1: Two-Step Start->P1 P2 Pathway 2: One-Pot Start->P2 Cost Cost of Materials P1->Cost Yield Overall Yield P1->Yield Complexity Process Complexity P1->Complexity Time Time Efficiency P1->Time P2->Cost P2->Yield P2->Complexity P2->Time Decision Optimal Pathway Selection Cost->Decision Yield->Decision Complexity->Decision Time->Decision

Caption: Decision matrix for selecting the optimal synthetic pathway.

References

In Vitro Assay Validation for 4-Chloro-5-methoxyquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays for validating the biological activity of compounds derived from 4-Chloro-5-methoxyquinazoline. The focus is on anticancer applications, particularly the inhibition of key signaling pathways involved in tumor growth and survival. Experimental data from various studies on structurally related quinazoline derivatives are presented to offer a comparative perspective.

Data Presentation: Comparative Cytotoxicity and Kinase Inhibition

The following tables summarize the in vitro efficacy of various quinazoline derivatives, including analogs of this compound, against different cancer cell lines and specific kinase targets. These tables are designed to facilitate a clear comparison of the potency of these compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference
Quinazoline-sulfonamide 4dMCF-7 (Breast Cancer)2.5[1]
Quinazoline-sulfonamide 4fMCF-7 (Breast Cancer)5[1]
DW-8 (4-anilinoquinazoline analog)HCT116 (Colorectal Cancer)8.50 ± 2.53[2]
DW-8 (4-anilinoquinazoline analog)HT29 (Colorectal Cancer)5.80 ± 0.92[2]
DW-8 (4-anilinoquinazoline analog)SW620 (Colorectal Cancer)6.15 ± 0.37[2]
Compound 5c (chloro methylquinazolinone)HCT (Colorectal Cancer)8.00 ± 0.33[3]
Compound 5d (chloro methylquinazolinone)HepG-2 (Liver Cancer)17.78 ± 0.58[3]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21OVCAR-4 (Ovarian Cancer)1.82[4]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21NCI-H522 (Non-small cell lung cancer)2.14[4]
Gefitinib (Reference Drug)A431 (Skin Epidermoid Carcinoma)8.37[5]
Lapatinib (Reference Drug)A431 (Skin Epidermoid Carcinoma)2.66[5]

Table 2: Comparative Kinase Inhibition (IC50 in nM) of Quinazoline Derivatives

Compound/AnalogTarget KinaseIC50 (nM)Reference
Compound 5 (4-anilino-quinazoline derivative)EGFR1[5]
Compound 13 (6,7-disubstituted 4-anilino-quinazoline)EGFRwt5.06[5]
Compound 21 (6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline)EGFRwt46.1[5]
Compound 8 (4-arylamino-quinazoline derivative)EGFRwt0.8[5]
Compound 8 (4-arylamino-quinazoline derivative)EGFRT790M/L858R2.7[5]
Compound SQ2VEGFR-214[6]
Cabozantinib (Reference Drug)VEGFR-24.5[6]
Lapatinib (Reference Drug)EGFR27.06[5]
Gefitinib (Reference Drug)EGFR3.22[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods reported in the literature for the evaluation of quinazoline derivatives.

MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., EGFR or VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest.[9]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways often targeted by quinazoline derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Inside Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor Quinazoline Derivative Inhibitor->TCF_LEF inhibits interaction with β-catenin BetaCatenin_stable β-catenin (stabilized) BetaCatenin_stable->Nucleus in_vitro_assay_workflow start Start: Synthesized Quinazoline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity select_potent Select Potent Compounds (low IC50) cytotoxicity->select_potent kinase_inhibition Target-Specific Assays: Kinase Inhibition (EGFR, VEGFR-2) select_potent->kinase_inhibition Potent apoptosis Mechanism of Action Studies: Apoptosis Assay (Annexin V) select_potent->apoptosis cell_cycle Cell Cycle Analysis select_potent->cell_cycle data_analysis Data Analysis and Comparison kinase_inhibition->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-methoxyquinazoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For compounds like 4-chloro-5-methoxyquinazoline, which are utilized in pharmaceutical research and drug development, adherence to strict disposal protocols is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, compiled from general chemical waste guidelines and safety data sheets of analogous compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][3] An eyewash station and safety shower must be readily accessible.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound waste should follow a systematic process, from segregation at the point of generation to final collection by a certified waste disposal service.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.[4]

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spent consumables (e.g., chromatography columns) in a dedicated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[4][5]

  • Aqueous Waste: Collect aqueous solutions containing this compound in a designated "Aqueous Waste with Halogenated Organics" container. Neutralize acidic or basic solutions to a pH between 5 and 10 before collection, if safe to do so.[5]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

  • Use only chemically compatible, leak-proof containers for waste collection.[5]

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name "this compound" and an approximate concentration.[5]

  • Keep containers securely closed when not in use.[2][3]

Step 3: Storage

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that incompatible waste streams are not stored together.

  • Store containers in secondary containment to prevent spills.

Step 4: Disposal

  • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2][3][6] Do not dispose of this chemical down the drain or in regular trash.[5]

  • Follow your institution's specific procedures for arranging a chemical waste pickup.

Summary of Disposal and Safety Information

Aspect Guideline Reference
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.[1][2]
Handling Area Well-ventilated area or chemical fume hood.[2][3]
Emergency Equipment Eyewash station and safety shower readily accessible.[1][2]
Solid Waste Collect in a labeled "Halogenated Organic Solid Waste" container.[4]
Liquid Waste (Organic) Collect in a labeled "Halogenated Organic Liquid Waste" container.[4][5]
Liquid Waste (Aqueous) Collect in a labeled "Aqueous Waste with Halogenated Organics" container.[5]
Container Labeling "Hazardous Waste" with full chemical name and concentration.[5]
Final Disposal Through an approved hazardous waste disposal company.[1][2][3][6]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of a chemical like this compound in a laboratory setting.

Workflow for Chemical Waste Disposal cluster_0 At the Bench cluster_1 Waste Collection Area cluster_2 Final Disposal A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste by Type (Solid, Liquid, Aqueous) B->C D Use Designated, Labeled Waste Containers C->D E Keep Containers Securely Closed D->E F Store in Secondary Containment E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Complete Waste Manifest/Documentation G->H I Waste Removed for Proper Disposal H->I

Caption: Workflow for the disposal of this compound.

This structured approach to waste management will help ensure the safety of laboratory personnel and minimize the environmental impact of research activities. Always consult your institution's specific safety and environmental health guidelines for detailed protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.